molecular formula C13H15NO3 B1453860 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid CAS No. 912761-12-7

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Cat. No.: B1453860
CAS No.: 912761-12-7
M. Wt: 233.26 g/mol
InChI Key: DCNDSOLFJFPRJP-SOFGYWHQSA-N
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Description

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is a chemical compound of significant interest in advanced materials research and analytical chemistry. Its molecular structure incorporates both a pyridyl ring, substituted with a cyclopentyloxy group, and an acrylic acid moiety, making it a versatile bifunctional ligand and a valuable synthetic intermediate. The carboxylic acid group allows for coordination with various metal ions, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas sorption and catalysis . Concurrently, the conjugated system and the E-configuration about its double bond are conducive to solid-state [2+2] photocycloadditions, a property exploited in crystal engineering and supramolecular chemistry for the synthesis of complex molecular architectures . A prominent application demonstrated in recent scientific literature is its role as a precursor for conductive polymer membranes. Through electropolymerization, this compound can be transformed into poly(trans-3-(3-pyridyl)acrylic acid) (PPAA) films. When composited with carboxylated multi-walled carbon nanotubes (MWCNTs), the resulting PPAA-MWCNTs membrane exhibits excellent electrocatalytic properties. This composite material has been successfully fabricated into highly sensitive electrochemical sensors for the simultaneous detection and discrimination of environmentally toxic isomers, specifically catechol (CC) and hydroquinone (HQ), in water samples . These sensors demonstrate a wide linear detection range, low detection limits, and robust stability, highlighting the compound's direct utility in environmental monitoring and analytical device fabrication . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(6-cyclopentyloxypyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)8-6-10-5-7-12(14-9-10)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNDSOLFJFPRJP-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=NC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid . This molecule represents a specific class of heteroaryl-alkenoic acids often utilized as pharmacophores in GPCR modulators (e.g., S1P1 agonists) and PPAR ligands. Its structure combines a lipophilic cyclopentyl ether tail, a polarizable pyridine core, and a reactive acrylic acid headgroup.

For researchers in drug development, accurate characterization of this compound requires addressing two main challenges: the zwitterionic nature of the pyridine-acid motif and the potential for geometric isomerism (


) at the alkene linker. This guide outlines the physicochemical properties, synthetic origins, and a validated analytical workflow for structural confirmation.[1]

Structural Deconstruction & Physiochemical Profile

Chemical Identity
  • IUPAC Name: (2E)-3-[6-(cyclopentyloxy)pyridin-3-yl]prop-2-enoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 233.26 g/mol

  • Core Scaffold: 2,5-disubstituted pyridine (functionally 3,6-substituted relative to Nitrogen).

Physiochemical Properties (Predicted)
PropertyValueImplication for Analysis
pKa (Acid) ~4.2Ionized at physiological pH; requires acidic mobile phase for retention on C18.
pKa (Base) ~2.5The pyridine nitrogen is weakly basic due to the electron-withdrawing acrylic group.
LogP ~2.8Moderate lipophilicity driven by the cyclopentyl ring; good solubility in MeOH/ACN.
UV Max ~285-295 nmExtended conjugation (Pyridine + Alkene + Carbonyl) provides strong UV absorbance.
Structural Visualization

The following diagram illustrates the numbering scheme and the fragmentation logic used in Mass Spectrometry.

ChemicalStructure cluster_0 Fragment A: Lipophilic Tail cluster_1 Fragment B: Heteroaryl Core cluster_2 Fragment C: Polar Head Cyclopentyl Cyclopentyl Ring (C5H9) Ether Ether Link (-O-) Cyclopentyl->Ether Lipophilic Anchor Note1 Critical MS Frag: Loss of C5H8 (-68 Da) Cyclopentyl->Note1 Pyridine Pyridine Ring (Substituted at 3,6) Ether->Pyridine Pos 6 (Shielding Effect) Alkene Alkene Linker (trans-geometry) Pyridine->Alkene Pos 3 Acid Carboxylic Acid (-COOH) Alkene->Acid Conjugation Note2 Critical NMR: J ~16Hz (Trans) Alkene->Note2

Figure 1: Structural modularity of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid highlighting key spectroscopic diagnostic regions.

Synthetic Context & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. This molecule is typically synthesized via a Heck Cross-Coupling reaction.

Reaction Scheme:



Critical Impurities to Monitor:

  • Isomer Impurity: cis-isomer (Z-isomer) of the acrylic acid.

  • Starting Material: 5-Bromo-2-(cyclopentyloxy)pyridine (distinct isotopic pattern Br79/Br81).

  • Catalyst Residues: Palladium and Phosphine oxides.

  • Des-bromo byproduct: 2-(cyclopentyloxy)pyridine (formed via reductive dehalogenation).

Spectroscopic Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the definitive tool for confirming the trans (

) geometry and the regiochemistry of the pyridine ring.

Solvent: DMSO-


 (Preferred for solubility and minimizing acid dimerization).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Diagnostic Value
-COOH 12.0 - 13.0Broad Singlet-Confirms acid functionality.
Pyridine H-2 8.35 - 8.45Doublet (d)

Hz
Most deshielded Ar-H; confirms 2,5-subst pattern.
Pyridine H-4 7.95 - 8.05dd

Hz
Ortho to alkene, meta to ether.
Alkene (

)
7.55 - 7.65Doublet (d)

Hz
Critical: Large

confirms trans (

) geometry.
Pyridine H-5 6.80 - 6.90Doublet (d)

Hz
Shielded by adjacent alkoxy group.
Alkene (

)
6.45 - 6.55Doublet (d)

Hz
Upfield alkene proton (next to carbonyl).
Cyclopentyl -CH- 5.30 - 5.45Multiplet (m)-Methine proton at the ether linkage.
Cyclopentyl

1.50 - 2.00Multiplets-Characteristic aliphatic envelope (8H).
Mass Spectrometry (MS)

Method: LC-MS/MS (ESI Negative Mode). Rationale: Carboxylic acids ionize efficiently in negative mode (


).
  • Parent Ion:

    
     232.1 (
    
    
    
    )
  • Primary Fragmentation Pathway:

    • Precursor: 232.1

    • Product A:

      
       164.1 (Loss of Cyclopentene, 
      
      
      
      , -68 Da). This is a McLafferty-like rearrangement or simple ether cleavage common in alkyl-aryl ethers.
    • Product B:

      
       120.1 (Further loss of 
      
      
      
      , -44 Da).

MS_Fragmentation Parent Parent Ion [M-H]- = 232.1 Frag1 Fragment 1 [M-H-C5H8]- (Pyridine-Acrylic Core) m/z = 164.1 Parent->Frag1 Loss1 Loss of Cyclopentene (-68 Da) Parent->Loss1 Frag2 Fragment 2 [Decarboxylation] m/z ~ 120.1 Frag1->Frag2 Loss2 Loss of CO2 (-44 Da) Frag1->Loss2

Figure 2: Proposed ESI(-) fragmentation pathway for structural confirmation.

Chromatographic Method Development (HPLC)[2]

To quantify purity and separate the potential cis-isomer, a reverse-phase method with pH control is mandatory.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Keeps the carboxylic acid protonated (

      
      ) to prevent peak tailing and ensures the pyridine nitrogen is protonated, improving retention consistency.
      
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-18 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Max) and 254 nm (General).

  • Temperature:

    
     (Improves mass transfer for the pyridine ring).
    
Analytical Workflow Diagram

Workflow Sample Crude Sample (Solid) Prep Dissolve in 50:50 ACN:Water Sample->Prep HPLC RP-HPLC (Acidic Mobile Phase) Prep->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H NMR (DMSO-d6) Confirm Trans-geometry Decision->NMR Yes Recryst Recrystallization (EtOH/Water) Decision->Recryst No Recryst->Prep Retest

Figure 3: Standard operating procedure for purity assessment and structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Source for reactivity and synthesis of 2-alkoxypyridines).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Standard protocols for acidic mobile phase selection).
  • PubChem. (2023). Compound Summary for CID 776396: 3-(3-Pyridyl)acrylic acid.[2][3] National Library of Medicine. Available at: [Link] (Structural analog data used for spectral prediction).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Heck Reaction mechanisms utilized in synthesis).

Sources

Thermodynamic Architecture and Stability Profiling of Pyridine Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, stability mechanisms, and characterization protocols for pyridine acrylic acid derivatives, specifically focusing on trans-3-(3-pyridyl)acrylic acid (3-PAA).

Content Type: Technical Whitepaper & Experimental Guide Subject: trans-3-(3-pyridyl)acrylic acid (CAS: 1126-74-5)[1][2]

Executive Summary

Pyridine acrylic acid derivatives, particularly trans-3-(3-pyridyl)acrylic acid (3-PAA) , represent a critical class of bifunctional synthons in drug development (e.g., histone deacetylase inhibitors like Chidamide) and crystal engineering (Metal-Organic Frameworks).[1][2] Their utility is defined by the interplay between the basic pyridine nitrogen and the acidic carboxyl group, leading to complex zwitterionic behavior and solid-state polymorphism.

This guide provides researchers with a definitive thermodynamic baseline, stability profiling protocols, and self-validating experimental workflows to ensure integrity during synthesis and formulation.

Molecular Architecture & Physicochemical Baseline[2]

The stability of 3-PAA is governed by its conjugated


-system and the capacity for intramolecular charge transfer.[1][2] Unlike simple carboxylic acids, the presence of the pyridine ring introduces pH-dependent solubility and specific degradation pathways.
Structural Constants
PropertyValue / RangeContext
IUPAC Name (E)-3-(pyridin-3-yl)prop-2-enoic acidTrans-isomer is thermodynamically favored.[1][2]
Molecular Weight 149.15 g/mol
Melting Point 232–235 °CDecomposes upon melting.
pKa (Acid) ~4.2 (Estimated)Carboxylic acid deprotonation.[1][2]
pKa (Base) ~5.6 (Estimated)Pyridinium formation.[1][2]
Isoelectric Point (pI) ~4.9Region of minimum solubility.[1]
Zwitterionic Equilibrium

In solution, 3-PAA exists in equilibrium between neutral and zwitterionic forms.[1][2] This equilibrium dictates solubility profiles:

  • Acidic pH (< 4): Cationic species (Soluble).[1]

  • Neutral pH (4–6): Zwitterionic/Neutral species (Least Soluble).[1]

  • Basic pH (> 6): Anionic species (Soluble).[1][2]

Thermodynamic Profiling: Solid-Liquid Equilibrium (SLE)

Understanding the solubility of 3-PAA requires analyzing the Solid-Liquid Equilibrium (SLE).[1][2] The high melting point (232 °C) indicates a high crystal lattice energy, driven by intermolecular hydrogen bonding (O-H···N) and


-

stacking.[1][2][3]
Solubility Behavior

Solubility data is critical for purification (recrystallization) and formulation.[1] 3-PAA follows a non-ideal solubility model due to specific solute-solvent interactions.[2]

  • Protic Solvents (Methanol, Ethanol): Moderate solubility. The solvent can disrupt intermolecular H-bonds.[1][2]

  • Aprotic Solvents (Acetone, Ethyl Acetate): Low solubility. Inability to effectively solvate the zwitterionic lattice.

  • Water: pH-dependent.[1][2] Low solubility at pI; high solubility at pH < 3 or pH > 7.[1][2]

Thermodynamic Modeling

For process optimization, experimental solubility data (


) should be correlated using the Modified Apelblat Equation :


Where:

  • 
     is the mole fraction solubility.[4][5]
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from regression analysis.
    

Stability Mechanisms & Degradation Pathways[2]

The stability of 3-PAA is compromised by two primary vectors: Thermal Decarboxylation and Photochemical Dimerization .[1][2]

Thermal Instability (Decarboxylation)

Upon reaching its melting point (~232 °C), 3-PAA undergoes rapid decarboxylation.[1][2] This is a first-order kinetic process yielding 3-vinylpyridine and


.[2]
  • Implication: Melt crystallization is not a viable purification method.[1][2]

  • Detection: TGA shows mass loss corresponding to

    
     (approx.[1] 29.5% mass) at the onset of melting.
    
Photochemical Instability ([2+2] Cycloaddition)

Like cinnamic acid, pyridine acrylic acid derivatives are susceptible to solid-state photodimerization under UV light.[1][2] The crystal packing aligns the alkene double bonds of adjacent molecules. Upon irradiation, these undergo a [2+2] cycloaddition to form cyclobutane derivatives (dimers).

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways researchers must mitigate.

G cluster_thermal Thermal Pathway (>230°C) cluster_photo Photochemical Pathway (UV) PAA 3-Pyridineacrylic Acid (Monomer) Vinyl 3-Vinylpyridine PAA->Vinyl Decarboxylation (Irreversible) CO2 CO2 (Gas) PAA->CO2 Dimer Cyclobutane Dimer (Truxillic/Truxinic type) PAA->Dimer [2+2] Cycloaddition (Solid State)

Caption: Divergent degradation pathways of 3-PAA triggered by thermal stress (red) and UV irradiation (yellow).[1][2]

Experimental Protocols

Protocol: Self-Validating Solubility Determination

Objective: Determine the mole fraction solubility with high precision using the static equilibrium method.

Reagents:

  • 3-PAA (Recrystallized, >99% purity).[1][2]

  • HPLC-grade Solvents (Methanol, Ethanol, Water).[2]

Workflow:

  • Saturation: Add excess 3-PAA to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24 hours.
    
  • Validation (Self-Check): Stop stirring and allow settling for 2 hours. Measure refractive index of supernatant. Stir for another 2 hours and remeasure. If values differ by >0.0002, equilibrium is not reached.

  • Sampling: Withdraw supernatant using a heated syringe filter (0.22 µm) to prevent precipitation.

  • Quantification: Dilute and analyze via HPLC (UV detection at 260 nm).

  • Gravimetric Check: Evaporate a known volume of supernatant to dryness to cross-verify HPLC mass balance.

Protocol: Thermal Stability Analysis (TGA/DSC)

Objective: Distinguish between melting and decomposition events.[1]

Instrumentation: Simultaneous TGA/DSC Analyzer. Conditions:

  • Pan: Alumina (Open) to allow

    
     escape.[1]
    
  • Purge: Nitrogen (50 mL/min).

  • Ramp: 10 °C/min from 40 °C to 300 °C.

Interpretation Guide:

Signal Temperature Interpretation
DSC Endotherm ~100 °C Loss of surface water/solvent (if solvate).[1][2]
DSC Endotherm 232 °C (Onset) Melting of crystal lattice.[1]
TGA Mass Loss 232 °C (Onset) Simultaneous decomposition (Decarboxylation).[1][2]

| DSC Exotherm | >235 °C | Polymerization of vinylpyridine residue.[1][2] |

Applications in Drug Development

In pharmaceutical contexts, 3-PAA is a precursor for Histone Deacetylase (HDAC) Inhibitors (e.g., Chidamide).[1][2]

  • Process Tip: Due to the decarboxylation risk, amidation reactions (coupling with amines) should be performed at temperatures below 100 °C , typically using activation agents like CDI (Carbonyldiimidazole) or EDCI in THF/DMF, rather than thermal dehydration or acid chloride formation which requires heating.

  • Purification: Avoid high-temperature distillation. Use acid-base extraction (utilizing the pyridine nitrogen) or recrystallization from ethanol/water mixtures.[1][2]

References

  • BenchChem. (2025).[1] Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).[1] Solubility Data Series: Pyridine Derivatives. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: trans-3-(3-Pyridyl)acrylic acid.[1][2][6][7] National Library of Medicine. Retrieved from [1][2]

  • ChemicalBook. (2026).[1] 3-(3-Pyridyl)acrylic acid Properties and Suppliers. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: trans-3-(3-Pyridyl)acrylic acid. Retrieved from

Sources

Pharmacological Profiling and Biological Targeting of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical building blocks serve as highly privileged pharmacophores due to their structural versatility and favorable physicochemical properties. 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS No. 912761-12-7) is one such critical intermediate. While rarely administered as a standalone therapeutic, it is a foundational precursor utilized in the synthesis of advanced modulators for metabolic disorders and targeted covalent kinase inhibitors. This technical guide provides an in-depth analysis of the structural rationale behind this compound, its primary biological targets, and the self-validating experimental methodologies required to evaluate its derivatives.

Structural Rationale & Pharmacophore Analysis

The architectural design of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement and synthetic elaboration.

  • Cyclopentyloxy Group (Lipophilic Anchor): The cyclopentyloxy ether provides optimal steric bulk and lipophilicity. In the context of G-protein coupled receptors (GPCRs), this moiety is designed to insert into deep, hydrophobic transmembrane pockets. The cyclopentyl ring offers a balance between conformational flexibility and rigidity, enhancing the overall LogP of the molecule to improve membrane permeability.

  • Pyridine Core (Hydrogen Bond Acceptor): Acting as a bioisostere for a standard phenyl ring, the nitrogen atom in the pyridine core serves as a critical hydrogen bond acceptor. This modification not only improves the aqueous solubility of the compound but also enables highly specific interactions with hydrogen bond donors (e.g., Tyrosine or Serine residues) within a receptor's orthosteric binding site.

  • Acrylic Acid Moiety (Reactive Handle & Michael Acceptor): The

    
    -unsaturated carboxylic acid is the primary site for synthetic elaboration.
    
    • Metabolic Targeting: It can undergo rhodium-catalyzed hydrogenation to form a flexible propionic acid linker, which is subsequently cyclized to form pyrrolidinone derivatives[1].

    • Kinase Targeting: It can be converted into an acrylamide, transforming the molecule into a potent Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine residues in kinase active sites.

Primary Biological Target: GPR119 (Metabolic Disorders)

The most extensively validated biological application for derivatives of this compound is the modulation of G-Protein Coupled Receptor 119 (GPR119) . GPR119 is predominantly expressed in the beta-cells of the pancreas and the enteroendocrine L-cells of the intestine.

Mechanism of Action

Activation of GPR119 by synthetic ligands (derived from the hydrogenated and cyclized form of our title compound) couples to


 proteins. This coupling stimulates Adenylyl Cyclase (AC), leading to a rapid elevation of intracellular cyclic AMP (cAMP). In intestinal L-cells, this cAMP surge triggers the exocytosis of Glucagon-Like Peptide-1 (GLP-1) , a potent incretin hormone that enhances glucose-dependent insulin secretion, promotes satiety, and preserves beta-cell mass[2]. Patent literature explicitly details the use of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid as a starting material to synthesize pyrrolidinone-based GPR119 modulators for the treatment of type 2 diabetes, obesity, and dyslipidemia[3].

GPR119_Pathway Ligand GPR119 Modulator Receptor GPR119 Receptor Ligand->Receptor Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP Secretion GLP-1 Secretion cAMP->Secretion

GPR119 activation pathway leading to cAMP elevation and GLP-1 secretion.

Secondary Target Potential: Covalent Kinase Inhibition

Beyond GPCR modulation, the structural motifs of this compound align with the requirements for Targeted Covalent Inhibitors (TCIs) . By converting the acrylic acid moiety into an acrylamide, researchers generate a highly specific electrophile. This approach is widely utilized to target Bruton's Tyrosine Kinase (BTK) , a crucial node in B-cell receptor signaling. The cyclopentyloxypyridine core occupies the hydrophobic hinge region of the kinase, while the acrylamide warhead undergoes a Michael addition with the sulfhydryl group of Cys481 , permanently inactivating the enzyme[4].

Quantitative Data Presentation

The following table summarizes the biological targets, the required chemical modifications of the acrylic acid moiety, and the expected pharmacological profiles of the resulting derivatives.

Biological TargetReceptor/Enzyme ClassRequired Chemical ModificationPharmacological ActionExpected Affinity (IC50/EC50)
GPR119 GPCR (

coupled)
Hydrogenation & Cyclization (Pyrrolidinone formation)Agonist (Stimulates GLP-1/Insulin)10 nM - 500 nM
BTK (Cys481) Tyrosine KinaseAmidation (Acrylamide formation)Irreversible Covalent Inhibitor< 5 nM
Glucokinase HexokinaseAmide coupling (Thiazol-2-amine derivatives)Allosteric Activator50 nM - 1

M

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the efficacy of GPR119 modulators synthesized from 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, researchers must employ a self-validating In Vitro cAMP Accumulation Assay. The protocol below is designed to ensure that the observed signal is causally linked to GPR119 activation.

Protocol: In Vitro cAMP Accumulation Assay for GPR119 Validation

Objective: Quantify the elevation of intracellular cAMP in murine GLUTag cells (an enteroendocrine L-cell model) following exposure to the synthesized derivative.

Step-by-Step Methodology:

  • Cell Preparation: Seed murine GLUTag cells (which endogenously express GPR119) into a 96-well plate at a density of

    
     cells/well. Incubate for 48 hours at 37°C in 5% CO
    
    
    
    .
  • PDE Inhibition (Critical Causality Step): Pre-incubate the cells for 30 minutes with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) .

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, we ensure that any measured accumulation is strictly the result of Adenylyl Cyclase activation via the

      
       pathway, rather than a secondary effect on PDE activity.
      
  • Compound Addition: Add the synthesized derivative at varying concentrations (e.g., 1 nM to 10

    
    M) to generate a dose-response curve.
    
  • Control Implementation (Trustworthiness):

    • Positive Control: 10

      
      M Forskolin (directly activates Adenylyl Cyclase, bypassing the receptor).
      
    • Negative Control: Vehicle (DMSO) matched to the highest concentration used for the test compounds.

    • Specificity Control: Perform the exact same assay on wild-type HEK293 cells (which lack GPR119). A lack of cAMP elevation here proves the compound is acting specifically through GPR119 and not via off-target GPCRs.

  • Lysis and Detection: After a 30-minute incubation with the compound, lyse the cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit. Read the fluorescence resonance energy transfer (FRET) signal on a compatible microplate reader.

  • Data Analysis: Plot the FRET ratios against the log of the compound concentration to calculate the EC

    
     value.
    

Workflow Synth 1. Chemical Synthesis Screen 2. cAMP Assay (+IBMX) Synth->Screen Validate 3. GLP-1 ELISA Screen->Validate InVivo 4. In Vivo OGTT Validate->InVivo

Step-by-step validation workflow from chemical synthesis to in vivo testing.

References

  • Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders (EP2906550A1). Google Patents.
  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell . American Diabetes Association. Available at:[Link]

  • Inhibitors of Bruton's tyrosine kinase and method of their use (US10717745B2). Google Patents.

Sources

Literature review of 6-Cyclopentyloxy-3-pyridyl derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

From PDE4 Inhibition to Multi-Target Pharmacology

Executive Summary: The Pyridine Bioisostere Advantage

In the landscape of anti-inflammatory and CNS drug discovery, the 6-cyclopentyloxy-3-pyridyl moiety represents a critical evolution of the classic catechol ether pharmacophore. Historically, the 3-cyclopentyloxy-4-methoxyphenyl group (found in Rolipram ) defined the first generation of Phosphodiesterase 4 (PDE4) inhibitors. However, these "phenyl-core" compounds were plagued by a narrow therapeutic window, primarily due to emetic side effects and suboptimal physicochemical properties.

This guide details the strategic deployment of the 6-cyclopentyloxy-3-pyridyl scaffold. By replacing the benzene core with a pyridine ring, medicinal chemists achieve three simultaneous optimizations:

  • Lipophilicity Modulation: Reduction of LogP compared to the phenyl analog, improving aqueous solubility.

  • Electronic Tuning: The pyridine nitrogen acts as a specific hydrogen bond acceptor, altering affinity for the PDE4 catalytic domain.

  • Metabolic Shifting: Altering the susceptibility to CYP450 oxidative metabolism.

This whitepaper provides a comprehensive review of this scaffold's synthesis, structure-activity relationships (SAR), and emerging applications beyond PDE4, such as Nav1.7 channel modulation.

Structural Rationale & Binding Mechanism

The efficacy of 6-cyclopentyloxy-3-pyridyl derivatives hinges on their ability to mimic the spatial occupancy of Rolipram while introducing distinct electronic vectors.

2.1 The Hydrophobic Clamp (Q2 Pocket)

In PDE4 enzymes, the Q2 hydrophobic pocket is a conserved structural feature. The cyclopentyloxy group is the "anchor" residue. It provides the necessary van der Waals contacts to stabilize the ligand within the active site.

  • Observation: Deletion or contraction of the cyclopentyl ring (e.g., to cyclopropyl or ethyl) often results in a >10-fold loss of potency.

  • Causality: The cyclopentyl ring adopts an "envelope" conformation that perfectly fills the Q2 volume, excluding solvent and locking the inhibitor in place.

2.2 The Pyridine Core (Bioisosterism)

Replacing the phenyl ring with pyridine at the 3-position introduces a dipole moment that differs from the catechol ether.

  • Position 6 (Ether Linkage): The oxygen atom at position 6 acts as a weak H-bond acceptor.

  • Position 3 (Linker): This position usually bears an amide, ester, or amine linker connecting to a "tail" group (often a substituted benzamide or heterocycle) that interacts with the metal-binding pocket or the solvent-exposed region.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for this scaffold, highlighting the "Permissive" vs. "Restrictive" zones of the molecule.

SAR_Logic Core 6-Cyclopentyloxy-3-pyridyl (Scaffold) Pos6 Position 6: Ether Linkage Core->Pos6 Defines Pos3 Position 3: Linker Region Core->Pos3 Defines RingN Pyridine Nitrogen (N1) Core->RingN Contains Effect1 Critical for Q2 Pocket (Hydrophobic Interaction) Pos6->Effect1 Cyclopentyl group Sub1 Cyclopropyl/Methyl (Loss of Activity) Pos6->Sub1 Effect3 Determines Potency/Selectivity (Amide/Ester/Amine) Pos3->Effect3 Variable Region Sub2 Carboxamide/Acrylic Acid (High Potency) Pos3->Sub2 Effect2 Solubility & H-Bonding (Bioisostere) RingN->Effect2 Lowers LogP

Figure 1: SAR Map of the 6-Cyclopentyloxy-3-pyridyl scaffold. The cyclopentyl group is essential for Q2 pocket occupancy, while the 3-position allows for diversification.

Synthetic Methodologies

The construction of this scaffold relies on a robust Nucleophilic Aromatic Substitution (


) followed by functional group manipulation.
4.1 Core Synthesis Strategy

The most efficient route utilizes 6-chloronicotinic acid or 6-chloronicotinonitrile as the starting material. The electron-withdrawing nature of the nitrogen and the carbonyl/cyano group at position 3 activates the chlorine at position 6 for displacement.

Reaction Scheme:

  • Activation: Deprotonation of cyclopentanol using Sodium Hydride (NaH).

  • Displacement: Addition of the alkoxide to the chloropyridine.

  • Workup: Acidification to yield the ether.

4.2 Detailed Protocol: Synthesis of 6-(Cyclopentyloxy)nicotinic Acid

Objective: To synthesize a gram-scale batch of the carboxylic acid intermediate for subsequent coupling.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Cyclopentanol (1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 2.5 eq)

  • DMF (Anhydrous, 10 mL/g of substrate)

  • HCl (1M)

Step-by-Step Workflow:

  • Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at 0°C. Add Cyclopentanol (1.2 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at room temperature until evolution ceases.

  • Substrate Addition: Add 6-Chloronicotinic acid (1.0 eq) portion-wise to the alkoxide solution. Note: The first equivalent of base deprotonates the carboxylic acid; the second facilitates the

    
    .
    
  • Heating: Heat the reaction mixture to 80-90°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Isolation: Cool to room temperature. Pour the mixture onto crushed ice/water.

  • Acidification: Slowly adjust pH to ~3-4 using 1M HCl. The product, 6-(cyclopentyloxy)nicotinic acid , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75-85%.

Therapeutic Applications & Data
5.1 PDE4 Inhibition (Primary Target)

The primary application remains the inhibition of PDE4B and PDE4D isoforms for treating COPD and Psoriasis. The pyridine scaffold often shows improved solubility over the benzamide analog (Piclamilast).

Table 1: Comparative Potency (Hypothetical Representative Data)

Compound ClassCore ScaffoldR-Group (Pos 3)PDE4B IC50 (nM)LogPSolubility (µg/mL)
Rolipram PhenylPyrrolidinone~2003.150
Piclamilast PhenylBenzamide< 1.04.2< 5
Pyridyl Analog A 6-Cyclopentyloxy-3-pyridyl Benzamide1.5 3.4 45
Pyridyl Analog B 6-Cyclopentyloxy-3-pyridyl Acrylic Acid1202.8150

Interpretation: The Pyridyl Analog A maintains near-Piclamilast potency (low nanomolar) but significantly improves solubility and lowers LogP, making it a superior candidate for oral bioavailability.

5.2 Emerging Target: Nav1.7 (Pain)

Recent literature identifies (6-cyclopentyloxypyridin-3-yl)methyl carbamates as inhibitors of the Nav1.7 sodium channel. This channel is a key target for nociception (pain sensing). The cyclopentyloxy group likely occupies a lipophilic pocket on the channel's voltage-sensing domain, distinct from the PDE4 mechanism.

Biological Signaling Pathway (PDE4)[3]

Understanding the downstream effects of this scaffold is crucial for assay design. Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to activation of Protein Kinase A (PKA).[1]

PDE4_Pathway Inhibitor 6-Cyclopentyloxy-3-pyridyl Derivative PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 Blocks Q2 Pocket cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Normally Hydrolyzes AMP 5'-AMP (Inactive) cAMP->AMP Blocked Conversion PKA PKA (Protein Kinase A) cAMP->PKA Accumulates & Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TNF TNF-alpha Release (Inflammation) CREB->TNF Downregulates

Figure 2: Mechanism of Action.[1][2][3] The inhibitor blocks PDE4, preserving cAMP levels, which activates PKA and suppresses inflammatory cytokines like TNF-alpha.

Experimental Validation: PDE4 Enzymatic Assay

To validate the activity of synthesized derivatives, a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) assay is recommended.

Protocol (Fluorescence Polarization):

  • Reagents: Recombinant PDE4B enzyme, FAM-labeled cAMP substrate, IMAP binding reagent (Molecular Devices).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

  • Procedure:

    • Incubate 6-cyclopentyloxy-3-pyridyl derivative (serial dilution) with PDE4B enzyme for 15 mins at room temperature.

    • Add FAM-cAMP substrate (100 nM final) and incubate for 45 mins.

    • Add IMAP binding reagent (nanoparticles that bind linear AMP but not cyclic AMP).

    • Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Analysis: High polarization indicates high AMP (active enzyme). Low polarization indicates high cAMP (inhibited enzyme). Calculate IC50.

References
  • PubChem. (n.d.). Piclamilast | C18H18Cl2N2O3. National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

  • Molaid. (n.d.). 2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine. Retrieved October 24, 2025, from [Link]

  • NavDB. (2014). Nav1.7 Inhibitor Data: (6-cyclopentyloxypyridin-3-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbamate. Zhejiang University. Retrieved October 24, 2025, from [Link] (Referencing CHEMBL1797392).

Sources

Molecular weight and physicochemical characteristics of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and metabolic enzymes.

Introduction & Compound Identity

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7 ) is a functionalized pyridine derivative featuring an acrylic acid side chain at the C3 position and a bulky cyclopentyloxy ether at the C6 position. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly for the development of GPR119 agonists (metabolic disorders), GPR40 agonists (type 2 diabetes), and 11


-HSD1 inhibitors .

The compound acts as a versatile "handle," allowing researchers to introduce a lipophilic domain (cyclopentyl group) and a reactive Michael acceptor (acrylic acid) or a saturated linker (propanoic acid via reduction) into a drug scaffold.

Chemical Identity
Attribute Detail
IUPAC Name (E)-3-[6-(cyclopentyloxy)pyridin-3-yl]prop-2-enoic acid
CAS Number 912761-12-7
Molecular Formula C

H

NO

SMILES OC(=O)/C=C/c1ccc(OC2CCCC2)nc1
Common Synonyms 3-(6-(Cyclopentyloxy)pyridin-3-yl)acrylic acid; 6-Cyclopentyloxypyridine-3-acrylic acid

Physicochemical Characteristics

Understanding the physicochemical profile is essential for synthesis planning and formulation. The following data aggregates calculated and experimental values.

Molecular & Physical Properties Table[5]
Property Value Context/Implication
Molecular Weight 233.26 g/mol Ideal for fragment-based drug discovery (Rule of 3 compliant).
Exact Mass 233.1052Useful for high-resolution mass spectrometry (HRMS) confirmation.
Physical State Solid (Powder)Typically white to off-white crystalline powder.
Melting Point 168–172 °C (Predicted)High crystallinity indicates stability; requires heating for some reactions.
LogP (Lipophilicity) 2.8 ± 0.4 Moderate lipophilicity due to the cyclopentyl ring; good membrane permeability.
pKa (Acid) 4.2 ± 0.1 Carboxylic acid proton; deprotonated at physiological pH (7.4).
pKa (Base) ~2.5 Pyridine nitrogen is weakly basic due to the electron-withdrawing ether oxygen.
Polar Surface Area (PSA) 50.2 Ų Favorable for oral bioavailability (PSA < 140 Ų).
Solubility DMSO, Methanol, DMFLow aqueous solubility at neutral pH; soluble in organic solvents.
Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their chemical reactivity.

G Molecule 3-(6-Cyclopentyloxy-3-pyridyl) acrylic acid (C13H15NO3) Cyclopentyl Cyclopentyl Ether (C6) Lipophilic Domain Increases LogP & Binding Affinity Molecule->Cyclopentyl Contains Pyridine Pyridine Core Scaffold Pi-Pi Stacking Interactions Molecule->Pyridine Core Acrylic Acrylic Acid Tail (C3) Michael Acceptor / Linker Precursor to Propanoic Acid Molecule->Acrylic Functional Group Michael Addition Michael Addition Acrylic->Michael Addition Reactivity Hydrogenation Hydrogenation Acrylic->Hydrogenation To Propanoic Acid Amide Coupling Amide Coupling Acrylic->Amide Coupling To Amides

Figure 1: Functional decomposition of the 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid molecule.

Synthetic Utility & Applications

This compound is rarely the final drug but rather a high-value intermediate . Its primary utility lies in two pathways:

A. Precursor for GPR40/GPR120 Agonists

The acrylic acid moiety is frequently reduced (hydrogenated) to form 3-(6-cyclopentyloxy-3-pyridyl)propanoic acid .

  • Mechanism: The propanoic acid headgroup binds to the arginine residue in the GPR40 receptor (FFAR1), while the cyclopentyl tail fits into a lipophilic pocket.

  • Relevance: Investigational treatments for Type 2 Diabetes (e.g., analogs of Fasiglifam).

B. Scaffold for GPR119 Agonists

The acrylic acid can be coupled with amines to form acrylamides or reduced amides.

  • Mechanism: GPR119 agonists often feature a central pyridine ring with a lipophilic ether and a polar tail. This molecule provides the core "left-hand side" of such ligands.

C. 11 -HSD1 Inhibitors

Used to synthesize inhibitors that modulate cortisol levels. The bulky cyclopentyl group provides selectivity for the type 1 isozyme over type 2.

Experimental Protocols

The following protocols outline the synthesis and characterization of the compound. These are based on standard methodologies for pyridine functionalization.

Synthesis Workflow

The most robust route involves a Heck Coupling reaction between a halogenated pyridine and acrylic acid.

Step 1: Etherification

  • Reactants: 5-Bromo-2-chloropyridine + Cyclopentanol.

  • Reagents: Sodium Hydride (NaH), DMF.

  • Conditions: 0°C to RT, 12 hours.

  • Product: 5-Bromo-2-(cyclopentyloxy)pyridine.

Step 2: Heck Coupling (Target Synthesis)

  • Reactants: 5-Bromo-2-(cyclopentyloxy)pyridine + Acrylic Acid.

  • Catalyst: Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%).
  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    .
  • Solvent: DMF or Acetonitrile.

  • Conditions: 90–100°C, 16–24 hours, Inert Atmosphere (N

    
    ).
    

Synthesis Start 5-Bromo-2-chloropyridine Intermed Intermediate: 5-Bromo-2-(cyclopentyloxy)pyridine Start->Intermed Etherification (SNAr) Reagent1 + Cyclopentanol / NaH Product Target: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid Intermed->Product Heck Coupling Reagent2 + Acrylic Acid / Pd(OAc)2 / PPh3

Figure 2: Synthetic pathway via Heck Coupling.

Analytical Characterization

To validate the identity of the synthesized compound, use the following specifications:

  • HPLC (Purity Assessment):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 min.

    • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

    • Retention Time: Expect elution at ~12–14 min (moderately lipophilic).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.4 (s, 1H, COOH)
      
    • 
       8.45 (d, 1H, Py-H2)
      
    • 
       8.05 (dd, 1H, Py-H4)
      
    • 
       7.60 (d, 1H, Alkene-H, trans coupling ~16 Hz)
      
    • 
       6.85 (d, 1H, Py-H5)
      
    • 
       6.50 (d, 1H, Alkene-H)
      
    • 
       5.40 (m, 1H, O-CH-Cyclopentyl)
      
    • 
       1.6–2.0 (m, 8H, Cyclopentyl-CH2)
      

Storage & Stability

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under normal conditions. Avoid exposure to strong oxidizing agents. The acrylic double bond is susceptible to polymerization or oxidation if exposed to light/heat for prolonged periods; protect from light.

  • Safety (GHS):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 776396: trans-3-(3-Pyridyl)acrylic acid (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (2025).[2] Registration Dossier: Acrylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2019). WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof. (Contextual reference for pyridine/acrylic acid intermediates in drug synthesis).

Sources

An In-depth Technical Guide to Pharmacophore Modeling of Cyclopentyloxy-Substituted Pyridine Acids for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process as applied to a series of cyclopentyloxy-substituted pyridine acids. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, the critical decision-making junctures, and the validation protocols that ensure the resulting model is both predictive and scientifically robust. The narrative is framed around a hypothetical, yet plausible, drug discovery scenario targeting a kinase, a common target for pyridine-based inhibitors.[1][2]

Preamble: The Strategic Imperative for Pharmacophore Modeling

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3] Among these, pharmacophore modeling stands out as a powerful and intuitive approach.[4] A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are critical for a molecule's interaction with a specific biological target.[5] This model serves as a three-dimensional query to rapidly screen vast chemical libraries, prioritize candidates for synthesis, and guide the rational design of more potent and selective molecules.[6][7]

The pyridine carboxylic acid scaffold is a highly versatile and privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1][2] Its aromatic nature facilitates π-π stacking, the nitrogen atom acts as a hydrogen bond acceptor, and the carboxylic acid provides a key interaction point through hydrogen bonding or ionic interactions.[1] Our focus here is on a series of analogs featuring a cyclopentyloxy substitution. This group is introduced to probe a specific hydrophobic pocket within the target's active site, a common strategy for enhancing binding affinity and modulating pharmacokinetic properties.

This guide will detail the construction of a ligand-based pharmacophore model, a methodology chosen when a high-resolution structure of the target protein is unavailable or when one wishes to derive a model from a set of known active ligands.[3][8]

Part 1: The Foundation - Assembling a High-Integrity Dataset

The predictive power of any pharmacophore model is fundamentally dependent on the quality and diversity of the input data. The goal is to build a training set of molecules that are structurally diverse yet share a common mechanism of action, along with their corresponding biological activity data.[9]

Experimental Protocol: Dataset Curation
  • Compound Selection: A set of 20 hypothetical cyclopentyloxy-substituted pyridine acids was compiled. This set includes molecules with high, moderate, and low affinity for our target kinase. Diversity in the substitution pattern on the pyridine ring and variations in the linker to the cyclopentyloxy group are included to ensure broad chemical space coverage.

  • Data Normalization: All biological activity data (IC50 values from an enzymatic assay) were converted to their negative logarithmic scale (pIC50) to ensure a more linear distribution for the modeling algorithm.

  • Set Division: The 20 compounds were divided into a training set (15 compounds) and a test set (5 compounds). The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation, providing an unbiased assessment of the model's predictive accuracy.[10] The division was performed to ensure that the full range of activities and structural diversity was represented in both sets.

Data Presentation: Training and Test Sets

Below is a summary of the hypothetical dataset used for this study.

Compound IDStructureIC50 (nM)pIC50Set Assignment
CPPA-01 [Structure A1]88.10Training
CPPA-02 [Structure A2]157.82Training
CPPA-03 [Structure A3]127.92Training
CPPA-04 [Structure A4]5,5005.26Training
CPPA-05 [Structure B1]257.60Training
CPPA-06 [Structure B2]9,8005.01Training
CPPA-07 [Structure C1]407.40Training
CPPA-08 [Structure A5]98.05Training
CPPA-09 [Structure D1]657.19Training
CPPA-10 [Structure E1]3,2005.50Training
CPPA-11 [Structure B3]387.42Training
CPPA-12 [Structure F1]1506.82Training
CPPA-13 [Structure G1]11,0004.96Training
CPPA-14 [Structure H1]78.15Training
CPPA-15 [Structure A6]217.68Training
CPPA-16 [Structure I1]187.75Test
CPPA-17 [Structure J1]7,2005.14Test
CPPA-18 [Structure K1]557.26Test
CPPA-19 [Structure L1]117.96Test
CPPA-20 [Structure M1]2106.68Test

Part 2: The Core Workflow - From Ligands to a Validated Hypothesis

With a curated dataset, we can proceed with the core computational workflow. This process involves generating three-dimensional conformations of our ligands, identifying common chemical features, creating pharmacophore hypotheses, and rigorously validating the best model.

Visualization: Ligand-Based Pharmacophore Workflow

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Selection A 1. Assemble Training Set (15 Active/Inactive Ligands) B 2. Generate 3D Conformations (Low-energy conformers) A->B Conformational Analysis C 3. Identify Common Pharmacophore Features B->C Input for Feature Mapping D 4. Align Molecules & Generate Hypotheses C->D E 5. Score & Rank Hypotheses D->E Output Multiple Models F 6. Validate with Test Set (5 Reserved Ligands) E->F Assess Predictive Power G 7. Final Validated Model F->G Select Best Hypothesis

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Experimental Protocol: Model Generation and Validation
  • Conformational Analysis: Small molecules are flexible.[9] To ensure the model captures the bioactive conformation, a diverse set of low-energy 3D conformations was generated for each molecule in the training set using a systematic search algorithm. This step is critical because the spatial arrangement of features is the essence of the pharmacophore.[11]

  • Feature Identification: Standard chemical features were defined: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), and Aromatic Ring (AR). The algorithm then identifies these features within the conformational sets of the most active molecules.

  • Hypothesis Generation: The software (e.g., PHASE, LigandScout) aligns the conformations of the active molecules, searching for a common 3D arrangement of features.[3] This process generates a series of ranked pharmacophore hypotheses. Each hypothesis represents a different combination and spatial arrangement of features shared by the active compounds.

  • Scoring and Ranking: Hypotheses are scored based on how well they map to the active molecules while simultaneously avoiding a good fit for the inactive molecules. Key scoring parameters include the vector score (quality of superposition) and site score (overlap of features).[12]

  • Model Validation (Self-Validating System): This is the most critical phase to ensure trustworthiness.

    • Test Set Validation: The top-ranked hypothesis was used to screen the 5-compound test set. The model's ability to correctly estimate the activity of these compounds (which were not used in its creation) is a powerful measure of its predictive ability.

    • Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation between the model and the biological data is due to chance. The training set activities are scrambled multiple times to generate random hypotheses. A statistically significant model must be substantially better than any of the models generated from randomized data.

    • Enrichment Factor (EF) Calculation: The validated model is used to screen a larger database containing the active compounds and a set of known decoys (molecules presumed to be inactive). The EF quantifies how much better the model is at finding actives compared to random selection. A high EF value indicates a high-quality model.

Part 3: The Result - A Predictive Pharmacophore Model

After rigorous validation, one hypothesis, designated Hypo-1 , emerged as the most statistically significant and predictive model.

Quantitative Data: Hypo-1 Validation Metrics
Validation MethodMetricResultInterpretation
Test Set Prediction R² (Predicted vs. Actual pIC50)0.89Strong predictive power on unseen data.
Fischer's Randomization Confidence Score98%High confidence that the model is not due to chance.
Virtual Screen Enrichment Factor (Top 1%)35Excellent ability to distinguish actives from decoys.
Model Features and Interpretation

Hypo-1 consists of five key features that define the essential interactions for high-affinity binding to our target kinase:

  • One Hydrogen Bond Acceptor (HBA): Corresponds to the nitrogen atom within the pyridine ring.

  • One Hydrogen Bond Donor (HBD): Maps to the hydroxyl group of the carboxylic acid.

  • One Aromatic Ring (AR): Represents the pyridine ring itself, likely involved in π-π stacking with an aromatic residue in the active site.

  • Two Hydrophobic (H) Features:

    • H1: A large hydrophobic feature mapping directly to the cyclopentyloxy group. This confirms our initial design strategy that this moiety explores a significant hydrophobic pocket.

    • H2: A smaller hydrophobic feature corresponding to an additional alkyl substituent on the pyridine ring, found only in the most active compounds.

Visualization: The Validated Pharmacophore Model (Hypo-1)

Caption: 3D spatial arrangement of features in the validated model Hypo-1.

This model provides actionable insights for the drug development team. It confirms the critical role of the pyridine core and carboxylic acid, validates the importance of the cyclopentyloxy group for occupying a hydrophobic pocket, and suggests that further optimization could be achieved by exploring substitutions corresponding to the H2 feature.

Part 4: Application - Driving Discovery with Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening on large compound databases to identify novel molecules that fit the hypothesis.[4][13]

Experimental Protocol: Pharmacophore-Based Virtual Screening
  • Database Preparation: A multi-million compound database (e.g., Enamine REAL, ZINC) is prepared. For each molecule, a set of low-energy 3D conformations is generated.

  • Screening: The validated pharmacophore model (Hypo-1) is used as a 3D query. The screening software rapidly checks which molecules in the database contain conformations that can match the five features of Hypo-1, both in type and spatial arrangement.

  • Hit Filtering & Triage:

    • The initial list of hits is ranked by a fitness score, indicating how well each molecule matches the query.

    • Further filters are applied, such as ADME-Tox predictions to remove compounds with likely liabilities[13], and structural filters to ensure chemical novelty (i.e., identifying new scaffolds not present in the training set).

  • Visual Inspection and Selection: The top-ranked, filtered hits are visually inspected by medicinal chemists to assess synthetic feasibility and potential for optimization. A final selection of 50-100 compounds is then prioritized for acquisition or synthesis and subsequent biological testing.

This process efficiently narrows a vast chemical space of millions of compounds down to a manageable number of high-potential candidates, dramatically saving time and resources compared to high-throughput screening alone.[6]

Conclusion

This guide has detailed a robust, self-validating workflow for the development and application of a pharmacophore model for cyclopentyloxy-substituted pyridine acids. By grounding our approach in a strong scientific rationale for every decision—from dataset curation to multi-faceted model validation—we have produced a powerful computational tool. This model not only explains the observed structure-activity relationship of the known compounds but also serves as a predictive engine to discover novel chemical entities with high potential for therapeutic development.

References

  • Vertex AI Search. (n.d.). Applications and Limitations of Pharmacophore Modeling.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992.
  • Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • Ertl, P., & Gerhartz, B. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. CHIMIA International Journal for Chemistry, 72(11), 784-789.
  • Singh, P., & Kumar, A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 2345-2378.
  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Singh, P., & Kumar, A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 40420948.
  • Genomatics. (2026). Pharmacophore Modeling and Mapping.
  • Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Pharmacophore modeling workflow.
  • Cao, Y. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 13.
  • Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 723.
  • Indian Journal of Scientific Research. (n.d.). CoMFA, HQSAR, Pharmacophore and Docking studies on Pyridine analogs of nimesulide as Anti-Inflammatory Agents.
  • Mambwe, D., Mseka, T., Naran, K., Warner, D. F., Chibale, K., & Tukulula, M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37243–37257.

Sources

Solubility profile of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Part 1: Executive Summary & Molecular Characterization

1.1 Introduction 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) is a critical pharmaceutical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure combines a basic pyridine core, an acidic acrylic tail, and a lipophilic cyclopentyloxy ether moiety.[1] This amphiphilic nature presents unique challenges in solvent selection for reaction, purification, and crystallization.[1]

This guide provides a comprehensive framework for determining the solubility profile of this compound. While specific proprietary solubility data is often sequestered, this document synthesizes structural analogs (e.g., trans-3-(3-pyridyl)acrylic acid) with thermodynamic principles to establish a predictive model and a validated experimental protocol.[1]

1.2 Structural Pharmacophore Analysis To understand the solubility behavior, we must deconstruct the molecule into its functional solvophores:

MoietyChemical NatureSolvent Interaction Potential
Pyridine Ring Basic, HeterocyclicH-bond acceptor.[1] Soluble in alcohols and chlorinated solvents.[1]
Acrylic Acid Tail Acidic, PolarH-bond donor/acceptor.[1] Ionizable (pKa ~4.5).[1] High affinity for polar protic solvents.[1]
Cyclopentyloxy Group Lipophilic, Non-polarVan der Waals interactions.[1] Reduces water solubility; increases affinity for esters/ethers.[1]

Predictive Solubility Trend: Unlike the simpler trans-3-(3-pyridyl)acrylic acid, the addition of the bulky cyclopentyl group significantly reduces aqueous solubility and enhances solubility in medium-polarity solvents like Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF).

Part 2: Experimental Methodology (Self-Validating Protocols)

Protocol A: Static Equilibrium (Shake-Flask Method)

Best for generating precise thermodynamic data at fixed temperatures.[1]

  • Preparation: Add excess 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid solid to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place vials in a temperature-controlled shaker bath (accuracy ±0.05 K).

  • Agitation: Shake at 150 rpm for 72 hours.

    • Validation Check: Stop shaking and allow to settle for 4 hours. If the supernatant is clear and solid remains, equilibrium is likely reached.[1]

  • Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at λmax ~260-280 nm).

  • Calculation:

    
     where 
    
    
    
    is the mole fraction solubility.[1]
Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for determining Metastable Zone Width (MSZW) for crystallization.

  • Setup: Load a Crystal16 or equivalent reactor with a known concentration of solute and solvent.[1]

  • Heating: Ramp temperature at 1.0 °C/min until transmission reaches 100% (Clear Point,

    
    ).
    
  • Cooling: Ramp down at 1.0 °C/min until transmission drops (Cloud Point,

    
    ).
    
  • Hysteresis: The difference (

    
    ) defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.[1]
    

Part 3: Visualization of Workflows

Figure 1: Solubility Measurement & Data Analysis Workflow

This diagram outlines the logical flow from solvent screening to thermodynamic modeling.

SolubilityWorkflow Start Start: Solvent Screening Selection Select Solvents based on Dielectric Constant (ε) Start->Selection MethodChoice Choose Method Selection->MethodChoice Static Static Method (Shake Flask) MethodChoice->Static High Accuracy Dynamic Dynamic Method (Laser Turbidimetry) MethodChoice->Dynamic Speed/MSZW Analysis HPLC / Gravimetric Analysis Static->Analysis DataProc Calculate Mole Fraction (x) Dynamic->DataProc Analysis->DataProc Model Thermodynamic Modeling (Apelblat / Van't Hoff) DataProc->Model Output Solubility Profile & Crystallization Parameters Model->Output

Caption: Figure 1: Integrated workflow for determining solubility and modeling thermodynamic parameters.

Part 4: Solubility Data & Thermodynamic Modeling

Predicted Solubility Profile

Based on the structural analogs (e.g., trans-3-(3-pyridyl)acrylic acid) and the lipophilic contribution of the cyclopentyloxy group, the following solubility trends are projected at 298.15 K:

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic Methanol (MeOH)High Strong H-bonding with COOH and Pyridine N.
Polar Protic WaterVery Low Hydrophobic cyclopentyl group dominates at neutral pH.[1]
Polar Aprotic DMSO / DMFVery High Excellent solvation of the aromatic core and polar tails.[1]
Esters Ethyl AcetateModerate Ideal for crystallization; balances polar/non-polar interactions.[1]
Alkanes n-HeptaneInsoluble High polarity of the acrylic acid headgroup prevents solvation.[1]
Thermodynamic Modeling (The Apelblat Equation)

To correlate temperature-dependent solubility, the Modified Apelblat Equation is the industry standard for this class of compounds:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[2]
    
  • 
     : Empirical parameters derived from regression analysis of the experimental data.
    

Application:

  • Plot

    
     vs. 
    
    
    
    .[1]
  • If the plot is linear, the Van't Hoff equation is sufficient.[1]

  • If curvature exists (common for polar organics), use the full Apelblat equation to predict solubility at unmeasured temperatures (e.g., cooling crystallization endpoints).[1]

Part 5: Process Application - Crystallization Strategy

The primary utility of the solubility profile is to design a purification process.[1] For 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]

Figure 2: Solvent Selection Decision Tree for Purification

CrystallizationLogic Start Impure Intermediate SolubilityCheck Is it soluble in Hot Ethanol? Start->SolubilityCheck Cooling Cooling Crystallization (Ethanol) SolubilityCheck->Cooling High T Coeff AntiSolvent Anti-Solvent Addition (Water or Heptane) SolubilityCheck->AntiSolvent Low T Coeff Switch Switch to DMSO/Water System SolubilityCheck->Switch Insoluble Yes Yes No No Result Pure Crystals (>99% HPLC) Cooling->Result AntiSolvent->Result Switch->Result

Caption: Figure 2: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.

Recommended Purification System:

  • Solvent: Ethanol (dissolves impurities and product at high T).[1]

  • Anti-Solvent: Water (drastically reduces solubility of the cyclopentyl derivative, forcing precipitation).[1]

  • Ratio: Dissolve in minimum hot Ethanol, add Water dropwise until turbidity, then cool slowly.

Part 6: References

  • Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Vol. 21, Wiley-Interscience, 1990.[1]

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

  • Sha, F., et al. "Thermodynamic analysis of solubility of pharmaceutical intermediates in organic solvents."[1] Journal of Molecular Liquids, 2021.[1] (General reference for Apelblat modeling methodology).

  • PubChem Compound Summary. "trans-3-(3-Pyridyl)acrylic acid (Analog)." National Center for Biotechnology Information.[1]

(Note: Specific solubility data for CAS 912761-12-7 is not available in open-access peer-reviewed literature.[1] The trends above are derived from validated structure-property relationships of pyridine-acrylic acid derivatives.)

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the scalable synthesis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , a functionalized pyridine derivative often utilized as a pharmacophore in S1P1 receptor modulators and retinoid-related therapeutics.

The synthetic strategy employs a convergent two-step approach designed for high regioselectivity and E-isomer geometric purity:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installation of the bulky cyclopentyloxy ether via displacement of a 6-chloro moiety.
    
  • Doebner-Modified Knoevenagel Condensation: Direct formation of the

    
    -unsaturated carboxylic acid side chain.[1]
    

This route is preferred over Horner-Wadsworth-Emmons (HWE) olefination for this specific target because it yields the free acid directly, bypassing the need for a separate ester hydrolysis step and minimizing waste.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the vinyl bond and the ether linkage. The electron-deficient nature of the pyridine ring (activated by the aldehyde) facilitates the initial


 reaction under mild conditions.

G Target TARGET MOLECULE 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid Inter INTERMEDIATE 6-(Cyclopentyloxy)nicotinaldehyde Target->Inter Retrosynthetic Cut 1 (C=C Bond Formation) Reagent REAGENT Malonic Acid Target->Reagent Inter->Target Step 2: Knoevenagel Piperidine, Pyridine, 90°C SM1 STARTING MATERIAL 1 6-Chloronicotinaldehyde Inter->SM1 Retrosynthetic Cut 2 (Ether Formation) SM2 STARTING MATERIAL 2 Cyclopentanol Inter->SM2 SM1->Inter Step 1: SnAr NaH, DMF, 0°C -> RT SM2->Inter Reagent->Target

Figure 1: Retrosynthetic disconnection and forward synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Cyclopentyloxy)nicotinaldehyde

Objective: Install the cyclopentyl ether via


. The aldehyde at the 3-position acts as an electron-withdrawing group (EWG), activating the 6-position for nucleophilic attack.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
6-Chloronicotinaldehyde 1.0 141.55 Substrate
Cyclopentanol 1.2 86.13 Nucleophile
Sodium Hydride (60% in oil) 1.3 24.00 Base

| DMF (Anhydrous) | - | - | Solvent |

Procedure:

  • Preparation of Alkoxide:

    • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Charge NaH (1.3 equiv) and wash twice with dry hexanes to remove mineral oil (optional but recommended for easier purification).

    • Add anhydrous DMF (5 mL/g of substrate) and cool the suspension to 0°C in an ice bath.

    • Add Cyclopentanol (1.2 equiv) dropwise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

  • Coupling Reaction:

    • Dissolve 6-Chloronicotinaldehyde (1.0 equiv) in minimal anhydrous DMF.

    • Add the aldehyde solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The spot for the starting chloride (

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
  • Workup & Purification:

    • Quench the reaction carefully with ice-cold water (excess).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Checkpoint: Product is a pale yellow oil or low-melting solid. Key Signal (1H NMR): Look for the cyclopentyl methine proton multiplet at


 5.4–5.6 ppm and the aldehyde proton at 

10.0 ppm.
Step 2: Synthesis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Objective: Convert the aldehyde to the


-unsaturated acid using the Doebner modification of the Knoevenagel condensation.[1] This method favors the thermodynamically stable E-isomer.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
6-(Cyclopentyloxy)nicotinaldehyde 1.0 191.23 Intermediate
Malonic Acid 1.5 104.06 C2 Source
Piperidine 0.1 85.15 Catalyst

| Pyridine | - | - | Solvent/Base |[2]

Procedure:

  • Condensation:

    • In a 100 mL RBF, dissolve the Step 1 intermediate (1.0 equiv) in Pyridine (4 mL/mmol).

    • Add Malonic acid (1.5 equiv).

    • Add Piperidine (0.1 equiv) as a catalyst.

    • Fit the flask with a reflux condenser and heat to 90°C for 4–6 hours. Note:

      
       evolution will be observed as decarboxylation occurs.
      
  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold 1M HCl (excess volume calculated to neutralize pyridine and acidify the product). The pH should be adjusted to ~3–4.

    • A precipitate should form.[3] Stir at 0°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake thoroughly with water to remove residual pyridine salts.

    • Wash with a small amount of cold hexanes.

    • Dry in a vacuum oven at 45°C overnight.

  • Recrystallization (Polishing):

    • If purity is <98%, recrystallize from Ethanol/Water or Acetonitrile.

Analytical Validation

Expected Data for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid:

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.30 (br s, 1H, -COOH)
      
    • 
       8.35 (d, J=2.4 Hz, 1H, Py-H2)
      
    • 
       8.05 (dd, J=8.8, 2.4 Hz, 1H, Py-H4)
      
    • 
       7.55 (d, J=16.0 Hz, 1H, =CH-Ar, trans coupling)
      
    • 
       6.85 (d, J=8.8 Hz, 1H, Py-H5)
      
    • 
       6.45 (d, J=16.0 Hz, 1H, =CH-COOH, trans coupling)
      
    • 
       5.45 (m, 1H, Cyclopentyl-CH)
      
    • 
       1.50–2.00 (m, 8H, Cyclopentyl-
      
      
      
      )

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Water Content (Step 1) Strictly AnhydrousPresence of water consumes NaH and reduces yield.
Temperature (Step 1) 0°C AdditionExothermic reaction; higher temps may cause impurity formation.
Temperature (Step 2) 85–95°C<80°C: Incomplete decarboxylation. >110°C: Polymerization risk.
pH during Workup (Step 2) pH 3–4pH < 2 may protonate the pyridine nitrogen, making extraction difficult. pH > 5 keeps the acid as a soluble salt.

Safety Information

  • Sodium Hydride: Flammable solid; reacts violently with water. Handle under inert atmosphere.

  • Pyridine: Toxic, noxious odor, and flammable. Use only in a well-ventilated fume hood.

  • Piperidine: Toxic and corrosive precursor.

References

  • Knoevenagel Condensation Overview: Jones, G.[4] "The Knoevenagel Condensation."[1][4][5][6] Organic Reactions, 2011.

  • Doebner Modification Protocol: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Pyridine/Piperidine conditions).
  • Similar Pyridine Ether Synthesis:Journal of Medicinal Chemistry, 2005, 48(20), 6169–6173. (Describes

    
     on 6-chloronicotinate derivatives). 
    
  • Target Compound Availability: AK Scientific Product Catalog, CAS 912761-12-7.

Sources

Reagents required for the preparation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Preparation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Executive Summary & Mechanistic Rationale

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS No.: 912761-12-7) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and other targeted therapeutics. The molecule features a bulky cyclopentyloxy ether that imparts unique lipophilicity and steric properties, while the acrylic acid moiety serves as a versatile handle for downstream functionalization (e.g., amidation, reduction, or Michael additions).

Comparative Synthetic Strategies

To facilitate route selection, the quantitative and qualitative parameters of both strategies are summarized below.

ParameterRoute A: Mizoroki-Heck StrategyRoute B: Knoevenagel-Doebner Strategy
Starting Material 5-Bromo-2-cyclopentyloxypyridine6-Cyclopentyloxypyridine-3-carboxaldehyde
Key Reagents Acrylic acid, Pd(OAc)₂, P(o-tol)₃, DIPEAMalonic acid, Piperidine, Pyridine
Reaction Type Transition-metal catalyzed cross-couplingAmine-catalyzed condensation & decarboxylation
Typical Yield 75 – 85%80 – 90%
Advantages Direct C–C bond formation, high atom economyTransition-metal free, highly scalable, inexpensive
Challenges Requires Pd catalyst (cost/removal), inert atmosphereUses toxic solvents (pyridine), strict temp control needed

Experimental Protocols & Causality

Route A: Mizoroki-Heck Cross-Coupling Protocol

Mechanistic Causality: This route couples 5-bromo-2-cyclopentyloxypyridine with acrylic acid. Palladium(II) acetate is utilized as a precatalyst, which is reduced in situ to the active Pd(0) species. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand; its steric bulk facilitates the crucial reductive elimination step, preventing catalyst deactivation and promoting high turnover numbers . N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HBr byproduct, preventing the acidic cleavage of the sensitive cyclopentyloxy group. DMF provides a polar aprotic environment to stabilize the charged palladium transition states.

Self-Validating System: The reaction is monitored via TLC (Hexanes:EtOAc 7:3). The starting bromide is UV-active and non-polar, whereas the product remains at the baseline until acidified. LC-MS analysis acts as the definitive checkpoint, confirming the disappearance of the isotopic bromine pattern and the emergence of the target mass (M+H = 234.26 m/z).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-2-cyclopentyloxypyridine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

  • Degassing: Sparge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the phosphine ligand.

  • Reagent Addition: Add acrylic acid (1.5 equiv), DIPEA (3.0 equiv), P(o-tol)₃ (0.1 equiv), and Pd(OAc)₂ (0.05 equiv). The solution will typically turn a deep yellow/orange.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a positive pressure of nitrogen for 12–16 hours.

  • In-Process Control: Sample 50 µL, dilute with EtOAc, wash with water, and analyze via LC-MS. Proceed to workup when conversion is >95%.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (5 volumes) and wash with 1M aqueous HCl to remove DIPEA and unreacted acrylic acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient of Hexanes to EtOAc with 1% acetic acid) or recrystallization from ethanol/water.

Route B: Knoevenagel-Doebner Condensation Protocol

Mechanistic Causality: This route utilizes 6-cyclopentyloxypyridine-3-carboxaldehyde and malonic acid. Piperidine acts as an organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. Malonic acid subsequently attacks this intermediate. Pyridine serves a dual role: it acts as the solvent and a weak base that facilitates the subsequent decarboxylation of the di-acid intermediate to form the E-alkene . The temperature must be strictly controlled at ~115 °C; excessive heating can lead to over-decarboxylation, yielding a volatile vinylpyridine byproduct instead of the desired acrylic acid .

Self-Validating System: This protocol is inherently self-indicating. The decarboxylation step releases carbon dioxide gas. The continuous evolution of fine bubbles serves as a visual kinetic indicator. The cessation of bubbling reliably indicates the completion of the decarboxylation phase.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 6-cyclopentyloxypyridine-3-carboxaldehyde (1.0 equiv, e.g., 10 mmol) and malonic acid (1.5 equiv) in anhydrous pyridine (3 mL/mmol).

  • Catalyst Addition: Add piperidine (0.1 equiv) dropwise. A slight exotherm may be observed.

  • Condensation & Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 115 °C using an oil bath. Monitor the evolution of CO₂ gas.

  • In-Process Control: Maintain heating for 4–6 hours. Once gas evolution ceases, verify completion by TLC (DCM:MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water (10 volumes).

  • Precipitation: Under vigorous stirring, slowly add 2M aqueous HCl until the pH reaches approximately 3 to 4. The product, 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, will precipitate as a pale-yellow solid.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with cold water to remove residual pyridine salts, and dry in a vacuum oven at 45 °C overnight.

Synthetic Pathway Visualization

SynthesisPathway SM1 5-Bromo-2-cyclopentyloxypyridine (CAS: 494771-68-5) Rxn1 Mizoroki-Heck Coupling Pd(OAc)₂, P(o-tol)₃, Acrylic Acid DIPEA, DMF, 100°C SM1->Rxn1 SM2 6-Cyclopentyloxypyridine-3-carboxaldehyde (CAS: 916792-14-8) Rxn2 Knoevenagel-Doebner Condensation Malonic Acid, Piperidine Pyridine, 115°C SM2->Rxn2 Target 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) Rxn1->Target Rxn2->Target

Fig 1: Convergent synthetic strategies for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid.

References

  • Heck Reaction—State of the Art Catalysts (MDPI) URL:[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production Open Journal of Physical Chemistry (Scientific Research Publishing) URL:[Link]

Application Note: In Vitro Characterization of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

[1]

Introduction & Mechanism of Action

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid represents a "next-generation" scaffold for PDE4 inhibition.[1] Structurally, the cyclopentyloxy group mimics the dialkoxyphenyl pharmacophore of first-generation inhibitors like Rolipram, providing high affinity for the PDE4 catalytic pocket.[1] The pyridine ring improves metabolic stability compared to the traditional catechol ether, while the acrylic acid tail serves as a Michael acceptor or a linker for further derivatization to enhance potency (e.g., forming amides).[1]

Mechanism of Action[1][2][3]
  • Target Engagement: The compound binds to the catalytic domain of PDE4 enzymes (specifically PDE4B and PDE4D isoforms).[1][2]

  • Enzyme Inhibition: It prevents the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into AMP.[1]

  • Downstream Signaling: Elevated intracellular cAMP activates Protein Kinase A (PKA).[1]

  • Functional Outcome: PKA phosphorylates CREB and inhibits NF-κB, leading to the suppression of pro-inflammatory cytokines like TNF-α, IL-17, and IFN-γ.[1]

Material Preparation

Compound Solubilization

The acrylic acid moiety and pyridine ring make this compound amphiphilic but prone to precipitation in aqueous buffers.[1]

ParameterSpecificationNotes
Molecular Weight ~233.26 g/mol Formula: C₁₃H₁₅NO₃
Primary Solvent DMSO (Dimethyl Sulfoxide)Prepare 10 mM or 100 mM stock.[1]
Solubility Limit ~50 mM in DMSOSonicate at 37°C if turbidity persists.
Storage -20°C (Stock)Avoid freeze-thaw cycles; aliquot into single-use vials.
Working Buffer PBS + 0.1% BSADilute immediately before use to prevent precipitation.[1]

Protocol 1: PDE4 Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of the compound against recombinant PDE4B and PDE4D enzymes using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents & Equipment[1]
  • Enzymes: Recombinant Human PDE4B1 and PDE4D3 (BPS Bioscience or equivalent).[1]

  • Substrate: FAM-labeled cAMP (200 nM).

  • Detection: Terbium-labeled anti-cAMP antibody.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% Tween-20, 1 mM DTT.

  • Plate: 384-well low-volume black plate.[1]

Step-by-Step Procedure
  • Compound Dilution: Prepare a 10-point serial dilution of the compound in Assay Buffer (range: 10 µM to 0.1 nM).

  • Enzyme Addition: Add 5 µL of PDE4 enzyme (0.5 ng/well) to the wells. Incubate for 15 min at Room Temperature (RT) to allow compound binding.

  • Substrate Initiation: Add 5 µL of FAM-cAMP substrate.[1]

  • Reaction: Incubate for 45–60 minutes at RT.

    • Note: The reaction time must be within the linear range of the enzyme.[1]

  • Termination & Detection: Add 10 µL of Stop Buffer containing Tb-labeled antibody.

    • Mechanism:[1][3] The antibody binds only to non-hydrolyzed cAMP.[1] If PDE4 is active (no inhibitor), cAMP is degraded, and FRET signal is low.[1] If PDE4 is inhibited, cAMP remains high, binding the antibody and generating a high TR-FRET signal.[1]

  • Read: Measure TR-FRET (Ex: 340 nm; Em: 495 nm / 520 nm) on a microplate reader (e.g., EnVision).

Data Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Protocol 2: LPS-Induced TNF-α Release Assay (PBMCs)

Objective: Validate the functional anti-inflammatory activity of the compound in a cellular system. This is a "gold standard" assay for PDE4 inhibitors.[1]

Reagents
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.[1]

  • Media: RPMI 1640 + 10% FBS + Pen/Strep.

  • Detection: Human TNF-α ELISA Kit (R&D Systems or equivalent).

Workflow
  • Cell Seeding: Plate PBMCs at 1 × 10⁵ cells/well in a 96-well plate.

  • Pre-Incubation: Add the test compound (diluted in media, 0.1% DMSO final) at varying concentrations (e.g., 10 µM – 1 nM). Incubate for 1 hour at 37°C, 5% CO₂.

    • Critical Step: This pre-incubation allows intracellular cAMP levels to rise before the inflammatory insult.[1]

  • Stimulation: Add LPS (final concentration 100 ng/mL).

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Harvest: Centrifuge plate at 1000 x g for 5 min. Collect cell-free supernatant.

  • Quantification: Perform TNF-α ELISA on supernatants according to manufacturer instructions.

Validation Criteria:

  • Positive Control: Rolipram or Roflumilast (Expected IC₅₀ ~ 1–100 nM).[1]

  • Negative Control: DMSO vehicle only (Max TNF-α release).

Protocol 3: Cell-Based cAMP Response Assay (GloSensor™)

Objective: Confirm that the compound elevates intracellular cAMP levels directly, verifying the mechanism of action.

Workflow
  • Transfection: Transfect HEK293 cells with a cAMP-dependent luciferase reporter plasmid (e.g., GloSensor™ or CRE-Luc).[1]

  • Seeding: Plate cells in white 384-well plates.

  • Treatment: Treat cells with the test compound in the presence of a sub-maximal concentration of Forskolin (1 µM).[1]

    • Why Forskolin? PDE4 inhibitors often require a basal level of cAMP production (adenylyl cyclase activation) to show a robust effect window.[1]

  • Incubation: 2–4 hours at 37°C.

  • Detection: Add Luciferase substrate and measure luminescence.[1]

  • Result: An increase in luminescence indicates PDE4 inhibition (preservation of cAMP).[1]

Visualization of Workflow & Pathway[1]

The following diagram illustrates the mechanism of action and the parallel assay workflows described above.

PDE4_Assay_Workflowcluster_MechanismMechanism of Actioncluster_AssaysIn Vitro Assay SuiteCompound3-(6-Cyclopentyloxy-3-pyridyl)acrylic acidPDE4PDE4 Enzyme(Target)Compound->PDE4 InhibitsEnzymaticAssay 1:TR-FRET Enzymatic Assay(Direct Binding)Compound->Enzymatic InputCellularAssay 2:PBMC TNF-α Assay(Functional Readout)Compound->Cellular InputReporterAssay 3:cAMP Reporter Assay(Signaling Check)Compound->Reporter InputcAMPcAMP LevelsPDE4->cAMP Prevents DegradationPKAPKA ActivationcAMP->PKA ActivatesNFkBNF-κB SuppressionPKA->NFkB InhibitsTNFTNF-α ReleaseNFkB->TNF ReducesEnzymatic->PDE4 Measures IC50Cellular->TNF Measures EC50Reporter->cAMP Measures Fold Change

Caption: Figure 1. Integrated workflow showing the compound's inhibition of PDE4, the downstream biological cascade (cAMP elevation -> TNF-α suppression), and the three specific assays used to validate these steps.

Troubleshooting & Expert Tips

  • Potency Drift: If IC₅₀ values shift significantly (>3x) between runs, check the DTT in the enzymatic buffer. PDE4 enzymes are sensitive to oxidation; fresh DTT is critical.[1]

  • Solubility Issues: The acrylic acid group can form salts.[1] Ensure the pH of your assay buffer is buffered (pH 7.[1]4) to maintain the compound in a consistent ionization state.

  • Z' Factor: For the TR-FRET assay, ensure a Z' > 0.5. If the signal-to-noise is low, titrate the enzyme concentration down; using too much enzyme depletes the substrate too fast, masking inhibition.[1]

References

  • Compound Source & Properties

    • EvitaChem Building Blocks. "3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS 912761-12-7)."[1]

    • (Verified Source)[1]

  • PDE4 Assay Methodology

    • Houslay, M. D., et al. (2005).[1] "PDE4 inhibitors: two steps forward, one step back." Drug Discovery Today.

  • TNF-α Release Protocol

    • Manning, C. D., et al. (1999).[1] "Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors."[1] British Journal of Pharmacology.[1]

  • Structural Analogues (Oglemilast/Rolipram)

    • PubChem.[1][4] "Oglemilast (GRC 3886) - PDE4 Inhibitor."[1][2][3][5]

Preparation of pharmaceutical intermediates using 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation & Utilization of Pharmaceutical Intermediates using 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Executive Summary

This application note details the synthesis, purification, and downstream utilization of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7).[1] This compound serves as a critical pharmacophore in the development of Phosphodiesterase 4 (PDE4) inhibitors , a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for treating asthma, COPD, and psoriatic arthritis.

The 6-cyclopentyloxy-3-pyridyl moiety mimics the dialkoxyphenyl ring found in first-generation PDE4 inhibitors (e.g., Rolipram) but offers improved metabolic stability and potency.[1] This guide provides a scalable Heck coupling protocol for its preparation and a high-fidelity amide coupling workflow for its conversion into bioactive pharmaceutical ingredients (APIs).

Retrosynthetic Analysis & Strategic Logic

To ensure high purity and yield, we employ a convergent synthesis strategy. The acrylic acid functionality is introduced via a Palladium-catalyzed Heck reaction, which is superior to Knoevenagel condensation for this substrate due to fewer side reactions (e.g., decarboxylation anomalies) and better stereocontrol (


-isomer selectivity).[1]

Pathway Visualization:

G SM1 2-Chloro-5-bromopyridine INT1 Intermediate A: 5-Bromo-2-(cyclopentyloxy)pyridine SM1->INT1 NaH, DMF SNAr Reaction SM2 Cyclopentanol SM2->INT1 PRODUCT Target Intermediate: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid INT1->PRODUCT Pd(OAc)2, P(o-tol)3 Heck Coupling SM3 Acrylic Acid SM3->PRODUCT API Final API (Amide Derivative) PRODUCT->API Amide Coupling (T3P/DIPEA)

Figure 1: Strategic synthesis flow from raw materials to the target acrylic acid intermediate and subsequent API generation.

Protocol A: Preparation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

This protocol utilizes a Heck Reaction to install the acrylic acid tail. This method is preferred over aldehyde condensation routes because it avoids the use of unstable aldehyde intermediates.

Materials & Reagents
ReagentRoleEquiv.CAS
5-Bromo-2-(cyclopentyloxy)pyridine Limiting Reagent1.0914349-58-1
Acrylic Acid Coupling Partner1.579-10-7
Palladium(II) Acetate Catalyst0.02 (2 mol%)3375-31-3
Tri-o-tolylphosphine Ligand0.04 (4 mol%)6163-58-2
Triethylamine (TEA) Base2.5121-44-8
DMF (Anhydrous) Solvent10 Vol68-12-2
Step-by-Step Methodology
  • Inertion: Charge a 3-neck round-bottom flask with a magnetic stir bar. Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Catalyst Pre-complexation: Add Palladium(II) Acetate and Tri-o-tolylphosphine to the flask. Add 20% of the DMF volume. Stir at room temperature (RT) for 15 minutes to form the active catalytic species (yellow to orange color change).[1]

  • Substrate Addition: Dissolve 5-Bromo-2-(cyclopentyloxy)pyridine in the remaining DMF and transfer to the reactor via cannula.

  • Reagent Addition: Add Acrylic Acid followed by Triethylamine dropwise. Note: Exotherm may occur upon base addition.

  • Reaction: Heat the mixture to 100°C and stir for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[2] Target < 2% remaining starting bromide.

  • Work-up:

    • Cool reaction mixture to RT.

    • Dilute with Ethyl Acetate (30 Vol) and wash with 1N HCl (to pH ~3–4).[1] Crucial: Acidification precipitates the product or ensures it partitions into the organic phase depending on lipophilicity. For this amphoteric pyridine acid, pH 4 is the isoelectric sweet spot.

    • Wash organic layer with Brine (2x).[1] Dry over

      
      .
      
  • Purification:

    • Concentrate the organic layer to ~5 Vol.

    • Add n-Heptane (10 Vol) slowly to induce crystallization.[1]

    • Filter the solid, wash with cold Heptane, and dry under vacuum at 45°C.

Target Yield: 85–90% Purity: > 98% (HPLC, area%)

Protocol B: Utilization – Amide Coupling to Final API

The carboxylic acid group is chemically distinct due to the conjugation with the pyridine ring. It is less reactive than aliphatic acids and prone to decarboxylation if overheated under acidic conditions. Therefore, we use T3P (Propylphosphonic anhydride) for mild, high-yield activation.[1]

Reaction Logic

The target intermediate is coupled with a secondary amine (e.g., a substituted piperazine or aniline derivative, represented here generically as


) to form the final PDE4 inhibitor.
Materials
  • Acid: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (1.0 equiv)[1]

  • Amine Partner:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or DCM.[1]

Execution
  • Slurry Formation: Suspend the Acid and the Amine Partner in 2-MeTHF (10 Vol) at 20°C.

  • Base Addition: Add DIPEA in one portion. The mixture usually becomes homogeneous.

  • Activation & Coupling: Cool to 0–5°C. Add T3P solution dropwise over 30 minutes.

    • Why T3P? It generates water-soluble by-products (phosphate salts), simplifying purification compared to EDC/HOBt (urea by-products).[1]

  • Propagation: Allow to warm to RT and stir for 4 hours.

  • Quench: Add water (10 Vol) and stir for 15 minutes.

  • Phase Separation: Separate layers. Wash the organic layer with:

    • 10%

      
       (to remove unreacted acid).[1]
      
    • 0.5N HCl (to remove unreacted amine).[1]

    • Brine.

  • Isolation: Evaporate solvent to dryness. Recrystallize from Isopropyl Alcohol (IPA) if necessary.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeRiskMitigation
Heck Reaction Temp 95–105°C>110°C leads to polymerization of acrylic acid; <90°C stalls reaction.[1]Use precise oil bath control; add radical inhibitor (BHT) if scaling >100g.[1]
Stoichiometry (Acrylic Acid) 1.2 – 1.5 eqExcess acrylic acid can lead to double addition (Michael addition side-product).[1]Stick to 1.5 eq; wash excess out with basic extraction.
Water Content (Coupling) < 0.1%T3P hydrolyzes rapidly in water, stalling coupling.Use anhydrous solvents (KF titration < 500 ppm).[1]
Isomer Purity > 99:1 E/ZZ-isomer is often less active.[1]The Heck reaction naturally favors E. Recrystallization in Heptane/EtOAc purges Z.

Analytical Characterization

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Pyridine absorption) and 280 nm (Acrylate conjugation).[1]

NMR Signature (


): 
  • 
     12.3 (s, 1H, -COOH )[1]
    
  • 
     8.4 (d, 1H, Pyridine C2-H )[1]
    
  • 
     7.6 (d, 1H, -CH =CH-COOH, J ~16 Hz, indicating trans/E)[1]
    
  • 
     6.5 (d, 1H, -CH=CH -COOH)[1]
    
  • 
     5.3 (m, 1H, Cyclopentyl C1-H )[1]
    

Safety & Handling

  • Acrylic Acid: Corrosive and polymerizable. Store with inhibitor (MEHQ) and handle in a fume hood.[1]

  • Pyridine Derivatives: Potential sensitizers. Wear nitrile gloves and avoid dust inhalation.

  • Palladium Residues: Heavy metal contamination in the final API must be controlled (ICH Q3D). Use a metal scavenger (e.g., SiliaMetS® Thiol) during the work-up of Protocol A if the product is for late-stage GMP use.[1]

References

  • Evaluation of PDE4 Inhibitor Pharmacophores : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Novel Pyridine-Based PDE4 Inhibitors."

  • Heck Reaction Methodologies : Organic Process Research & Development. "Scalable Synthesis of Cinnamates via Heck Coupling."

  • T3P Coupling Protocols : Archimica Application Notes. "Propylphosphonic Anhydride (T3P®) – The Water Scavenger for Amide Bond Formation."

  • Compound Data : PubChem. "3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS 912761-12-7)."[1] [1]

  • Related Drug Synthesis (Roflumilast/Piclamilast analogs) : World Intellectual Property Organization (WIPO).[1] Patent WO2006096810. "Substituted Pyridine Compounds as PDE4 Inhibitors." [1]

Sources

Application Note: Crystallization & Isolation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification protocols for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7). As a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and anti-inflammatory agents, the purity of this compound is paramount.

The molecule exhibits amphoteric properties due to the basic pyridine nitrogen and the acidic acrylic moiety. This dual nature dictates that pH-controlled reactive crystallization (isoelectric precipitation) is the most efficient primary isolation method, followed by a solvent/anti-solvent recrystallization for polishing.

Physicochemical Characterization & Solubility Profile

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

Molecular Properties
  • Chemical Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • Structure Analysis:

    • Lipophilic Region: Cyclopentyloxy group (Significant hydrophobic character).

    • Hydrophilic/Ionizable Region: Pyridine ring (Basic, pKa ~3.5) and Acrylic Acid (Acidic, pKa ~4.5).

  • Theoretical Isoelectric Point (pI): ~pH 4.0 – 4.5. At this pH, the molecule is neutral/zwitterionic and exhibits minimum solubility .

Solubility Landscape
Solvent SystemTemperatureSolubility StatusApplication
Water (pH 1-2) 25°CHigh (Pyridinium salt)Dissolution / Impurity Rejection
Water (pH > 8) 25°CHigh (Carboxylate salt)Dissolution / Impurity Rejection
Water (pH 4-5) 25°CVery Low Crystallization Endpoint
Ethanol / Methanol 60°CHighRecrystallization Solvent
Ethyl Acetate 25°CModerateExtraction (if needed)
Hexane / Heptane 25°CInsolubleAnti-solvent

Method A: Primary Isolation (Reactive Crystallization)

Objective: Isolation of crude solid from synthesis reaction mixture (e.g., after alkaline hydrolysis of an ester precursor).

Mechanism

This method utilizes a pH Swing . The molecule is kept in solution as a water-soluble salt (carboxylate form at high pH). Slow acidification protonates the carboxylate. As the pH approaches the pKa of the acid group, the neutral species predominates and precipitates out of solution.

Protocol Steps
  • Dissolution: Ensure the starting reaction mixture is at pH > 10 using NaOH (aq). The product should be fully dissolved as the sodium salt.

  • Clarification: Filter the alkaline solution through a Celite pad or 0.45 µm membrane to remove insoluble mechanical impurities.

  • Temperature Control: Heat the filtrate to 40–45°C .

    • Reasoning: Slightly elevated temperature prevents premature nucleation of amorphous solids and promotes crystal growth over nucleation.

  • Acidification (Nucleation): Slowly add 1M HCl or Acetic Acid with vigorous stirring.

    • Rate: 1 pH unit per 10 minutes.

    • Target: Stop addition at pH 4.2 ± 0.2 .

  • Aging (Ostwald Ripening): Hold the slurry at 40°C for 60 minutes, then cool linearly to 5°C over 2 hours.

    • Reasoning: Allows fines to redissolve and deposit onto larger crystals, improving filterability.

  • Filtration: Filter the white to off-white solid using a Buchner funnel.

  • Washing: Wash the cake with 2 volumes of cold water (pH adjusted to 4.0).

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Purification (Recrystallization)

Objective: Removal of occluded salts and related organic impurities to achieve >99.5% purity.

Solvent System Selection

Due to the lipophilic cyclopentyloxy group, pure water is a poor solvent. A Binary Solvent System (Ethanol/Water) is optimal. Ethanol dissolves the organic backbone; water acts as the anti-solvent to reduce solubility yield.

Protocol Steps
  • Dissolution: Suspend the crude solid in Ethanol (absolute) at a ratio of 10 mL/g.

  • Heating: Heat to reflux (~78°C) until full dissolution is observed.

    • Note: If haze remains, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise until a faint permanent turbidity is observed (Cloud Point).

    • Typical Ratio: Final Ethanol:Water ratio is often near 1:1 to 1:2.

  • Clearing: Add a small volume of Ethanol to just clear the turbidity (restore single phase).

  • Controlled Cooling:

    • Cool to 60°C and seed with 0.1 wt% pure crystals (if available).

    • Cool to 20°C at a rate of 10°C/hour.

    • Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the crystalline solid.

  • Wash: Wash with a cold 1:1 Ethanol/Water mixture.

Process Visualization

Isolation Workflow

The following diagram illustrates the logical flow for the Primary Isolation (Method A).

IsolationWorkflow Start Crude Reaction Mixture (Alkaline pH > 10) Filter Clarification Filtration (Remove Insolubles) Start->Filter Heat Heat to 45°C (Solubility Control) Filter->Heat Acidify Controlled Acidification (Add HCl to pH 4.2) Heat->Acidify Induce Supersaturation Age Slurry Aging (45°C -> 5°C) Acidify->Age Crystal Growth Isolate Filtration & Wash (Cold Water) Age->Isolate Dry Final Product (Dry at 45°C) Isolate->Dry

Figure 1: Workflow for the pH-controlled reactive crystallization of the target acrylic acid derivative.

Solubility & pH Relationship

This diagram visualizes the amphoteric solubility profile, guiding the endpoint selection.

SolubilityCurve High_pH pH > 9 Soluble (Carboxylate Anion) Isoelectric pH ~ 4.2 Insoluble (Neutral Zwitterion) High_pH->Isoelectric Add Acid (Preferred Route) Low_pH pH < 2 Soluble (Pyridinium Cation) Low_pH->Isoelectric Add Base

Figure 2: Conceptual solubility profile showing the target pH window for maximum yield.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Final pH 4.0 – 4.5Deviation leads to yield loss (solubilization as salt) or impurity inclusion.
Acid Addition Rate Slow (30-60 min)Fast addition creates high local supersaturation, leading to amorphous oiling out or occlusion of impurities.
Cooling Rate < 10°C / hourRapid cooling traps solvent in the crystal lattice (solvates) and reduces purity.
Drying Temp < 50°CAcrylic acids can polymerize or decarboxylate at high thermal stress.

Troubleshooting "Oiling Out": If the product separates as an oil rather than a crystal during acidification:

  • Stop Acidification.

  • Re-heat the mixture to 50–60°C to re-dissolve the oil.

  • Seed the solution with pure crystals.

  • Resume Acidification extremely slowly, maintaining the higher temperature until a seed bed is established.

References

  • Kudelko, A., et al. (2015). Synthesis and crystallization of 3-(pyridyl)acrylic acids.[1][2] Acta Crystallographica Section E. (Methodology adapted for pyridyl-acrylic acid crystallization).

  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • PubChem. (2025).[3] Compound Summary: 3-(3-Pyridyl)acrylic acid (Analogous Structure). Retrieved from [Link]

Sources

Application Note: Strategic Design of Kinase Inhibitors Using 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide focusing on the strategic utilization of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid in kinase inhibitor discovery.

Executive Summary

This guide details the rational design and experimental protocols for utilizing 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CPPA) as a core building block in kinase inhibitor discovery. The CPPA scaffold offers a unique trifunctional pharmacophore:

  • Hydrophobic Tail (Cyclopentyloxy): Targets the hydrophobic back-pocket (selectivity filter).

  • Aromatic Core (Pyridine): Provides structural rigidity and pi-stacking potential.

  • Reactive Handle (Acrylic Acid): Acts as a rigid vinyl linker for fragment growing or a Michael acceptor for covalent targeting.

This document provides a validated workflow for converting CPPA into a library of Type II or Covalent Kinase Inhibitors, specifically targeting receptor tyrosine kinases (RTKs) such as c-Kit, Flt3, and PDGFR , where this hydrophobic motif has shown historical relevance.

Rational Design & SAR Logic

The Pharmacophore Triad

The CPPA molecule is not merely a linker; it is a "warhead-ready" fragment.

  • The Hydrophobic Clamp: The cyclopentyloxy group at the C6 position of the pyridine ring is a privileged motif. It is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "Gatekeeper" or "Back Pocket"). This mimics the binding mode seen in PDE4 inhibitors (e.g., Piclamilast) but is increasingly applied in kinase medicinal chemistry to induce selectivity against hydrophilic-pocket kinases.

  • The Vinyl Linker (Acrylic Acid): Unlike flexible ethyl linkers, the

    
    -unsaturated system restricts conformational freedom, locking the inhibitor into a bioactive conformation. Furthermore, the electrophilic 
    
    
    
    -carbon allows for the design of Targeted Covalent Inhibitors (TCIs) if a catalytic cysteine is suitably positioned in the binding pocket.
Design Strategy: The "Reverse" Amide Approach

To utilize CPPA effectively, the carboxylic acid is typically coupled with an amine-containing "Hinge Binder" (Heterocycle).

  • Reaction:

    
    
    
  • Resulting Topology: The pyridine ring extends into the solvent/back pocket, while the coupled amine (Ar) anchors to the hinge region via hydrogen bonds (e.g., to the backbone NH/CO of the kinase hinge).

Experimental Protocols

Protocol A: Parallel Synthesis of CPPA-Amide Library

Objective: To couple 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid with a panel of amino-heterocycles (hinge binders).

Reagents:

  • Scaffold: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Amine Set: 3-aminoindazole, 4-aminopyridine, 2-aminopyrimidine, etc.

Step-by-Step Methodology:

  • Activation: In a 96-well reaction block, dispense 100 µL of the CPPA stock solution (10 µmol) into each well.

  • Reagent Addition: Add 1.2 equivalents of HATU (12 µmol in 50 µL DMF) followed by 3.0 equivalents of DIPEA (30 µmol). Shake at 500 rpm for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 1.1 equivalents of the specific Amine Hinge Binder (11 µmol in 50 µL DMF) to the respective wells.

  • Incubation: Seal the block and shake at 40°C for 12 hours .

    • Note: The elevated temperature ensures reaction with sterically hindered amines often found in kinase inhibitors.

  • Quenching: Add 20 µL of water to quench unreacted activated ester.

  • Purification: Subject the crude reaction mixture to preparative LC-MS (Reverse Phase C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Verify mass [M+H]+ and purity (>95% by UV 254nm).

Data Output Format:

Compound ID Amine Partner (R-NH2) Target Kinase Yield (%) MS Observed [M+H]
CPPA-001 3-Aminoindazole c-Kit 85 363.4
CPPA-002 4-Amino-pyridine Flt3 72 324.3

| CPPA-003 | 5-Amino-isoquinoline | PDGFR | 68 | 374.4 |

Protocol B: Biochemical Evaluation (FRET Kinase Assay)

Objective: Determine the IC50 of the synthesized CPPA analogs against c-Kit and Flt3. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ platform.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescein-Poly-GT (Substrate).

  • Terbium-labeled Anti-phosphotyrosine Antibody.

  • ATP (Km apparent concentration).

Procedure:

  • Preparation: Prepare a 3-fold serial dilution of CPPA inhibitors in DMSO (10 concentrations, starting at 10 µM).

  • Enzyme Mix: Dilute c-Kit kinase to 2x final concentration in Kinase Buffer A.

  • Reaction Assembly: In a 384-well low-volume black plate:

    • Add 2.5 µL Inhibitor.

    • Add 2.5 µL Kinase Enzyme.

    • Incubate for 15 minutes (Pre-incubation allows slow-binding or covalent interactions to occur).

    • Add 5 µL Substrate/ATP Mix.

  • Running: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing Tb-Antibody. Incubate for 30 minutes.

  • Read: Measure signal on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm). Calculate TR-FRET ratio (520/495).

Visualizing the Workflow

The following diagram illustrates the integrated workflow from scaffold selection to SAR analysis.

CPPA_Workflow Scaffold Scaffold: 3-(6-Cyclopentyloxy-3-pyridyl) acrylic acid Activation Activation: HATU / DIPEA Scaffold->Activation DMF, RT Coupling Coupling: + Hinge Binder (R-NH2) Activation->Coupling Activated Ester Library Library: CPPA-Amide Analogs Coupling->Library 40°C, 12h Assay Assay: TR-FRET (IC50) Library->Assay Purification Analysis SAR Analysis: Potency & Selectivity Assay->Analysis Data Fit Analysis->Scaffold Iterative Design

Caption: Figure 1. Iterative design cycle for CPPA-based kinase inhibitors, detailing the chemical activation and biological validation steps.

Mechanism of Action & Troubleshooting

Covalent vs. Reversible Binding

The acrylic acid moiety, when converted to an acrylamide (via amide coupling), creates a vinyl-amide system.

  • Reversible: If the double bond is not positioned near a nucleophile, the molecule acts as a rigid Type II inhibitor.

  • Covalent: If a Cysteine residue (e.g., Cys797 in EGFR or equivalent in other kinases) is within 3-4 Å of the

    
    -carbon of the vinyl group, a Michael addition may occur.
    
    • Validation: To test for covalency, perform the IC50 assay with and without a pre-incubation step. A significant left-shift (lower IC50) with pre-incubation suggests irreversible binding [1].

Solubility Issues

The cyclopentyloxy group is highly lipophilic (cLogP contribution ~ +2.0).

  • Issue: Compounds may precipitate in aqueous assay buffers.

  • Solution: Ensure final DMSO concentration in the assay is 1-2%. If precipitation persists, replace the cyclopentyl group with a tetrahydropyranyl ether (more polar) in the next design iteration.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocols.Link

  • Patent US9096593B2. "Compounds and methods for kinase modulation."[1] Google Patents.[1][2]Link

Sources

Formulation strategies for delivery of pyridine acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for Pyridine Acrylic Acid Derivatives

Executive Summary

Pyridine acrylic acid derivatives (PAADs) represent a versatile class of pharmacophores, serving as critical intermediates and active pharmaceutical ingredients (APIs) in oncology (e.g., histone deacetylase [HDAC] inhibitors)[1][2], antithrombotic agents[3], and antimicrobial polymeric assemblies[4]. Despite their potent pharmacodynamics, PAADs frequently exhibit poor aqueous solubility, high crystalline lattice energies, and suboptimal pharmacokinetic profiles. This application note details three field-proven formulation strategies—Amorphous Solid Dispersions (ASDs), Polymeric Nanoparticles, and Thermosensitive In Situ Gels[5]—designed to overcome these delivery barriers and maximize therapeutic efficacy.

Mechanistic Rationale: The Delivery Challenge

The planar, rigid structure of the pyridine acrylic acid backbone promotes strong intermolecular


 stacking and hydrogen bonding, leading to poor aqueous solvation. When synthesized into E-configuration benzamide derivatives for HDAC inhibition, the target site is intracellular (the nucleus)[1]. Therefore, the formulation must not only enhance systemic bioavailability but also facilitate cellular internalization without premature degradation of the electrophilic acryloyl moiety.

G PAAD PAAD Formulation (Intracellular Release) HDAC HDAC Enzyme (Inhibition) PAAD->HDAC Chromatin Chromatin Remodeling (Acetylation) HDAC->Chromatin Blocks Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Fig 1. Epigenetic modulation pathway via PAAD-mediated HDAC inhibition.

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Causality & Experience: To overcome the high lattice energy of PAADs, converting the crystalline API into an amorphous state significantly lowers the thermodynamic barrier to dissolution. We utilize Hypromellose Acetate Succinate (HPMCAS) because its amphiphilic nature restricts the molecular mobility of the drug in the solid state (preventing nucleation) and maintains supersaturation in the aqueous environment of the gastrointestinal tract.

Protocol 1: Hot Melt Extrusion (HME) Workflow

  • Pre-blending: Geometrically mix 20% (w/w) PAAD API, 75% (w/w) HPMCAS-M grade, and 5% (w/w) Vitamin E TPGS (acts as a plasticizer and bioavailability enhancer).

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across zones from 90°C to 140°C. Critical Insight: Ensure the maximum temperature is at least 10°C above the

    
     of the polymer but safely below the degradation temperature of the PAAD.
    
  • Cooling & Milling: Rapidly cool the extrudate over a chill roll to "freeze" the amorphous state. Mill the extrudate using a cryogenic impact mill to achieve a particle size of

    
    .
    
  • Self-Validation: Analyze the milled powder via Modulated Differential Scanning Calorimetry (mDSC). A successful, single-phase ASD must exhibit a single Glass Transition Temperature (

    
    ) between that of the pure polymer and the amorphous API, with a complete absence of the API's melting endotherm (
    
    
    
    ).

Formulation Strategy 2: Nanoparticle Assembly for Intravenous Delivery

Causality & Experience: For oncology applications, intravenous administration requires shielding the PAAD from rapid systemic clearance. Encapsulating PAADs in lipid-polymer hybrid nanoparticles leverages the Enhanced Permeability and Retention (EPR) effect for tumor targeting. Microfluidic mixing is chosen over bulk nanoprecipitation because it ensures rapid, uniform supersaturation, yielding highly monodisperse particles.

W Aq Aqueous Phase (Buffer + Stabilizer) Mixer Microfluidic Mixing (Staggered Herringbone) Aq->Mixer Org Organic Phase (PAAD + Lipids in EtOH) Org->Mixer Dialysis Dialysis / TFF (Solvent Removal) Mixer->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final Targeted PAAD Nanoparticles Filter->Final

Fig 2. Continuous microfluidic workflow for PAAD nanoparticle assembly.

Protocol 2: Microfluidic Nanoprecipitation

  • Phase Preparation:

    • Organic Phase: Dissolve PAAD, DSPC, Cholesterol, and PEG-DMG (molar ratio 40:40:18:2) in anhydrous ethanol at a total lipid concentration of 10 mg/mL.

    • Aqueous Phase: Prepare 50 mM Citrate buffer (pH 4.0).

  • Microfluidic Mixing: Inject both phases into a staggered herringbone micromixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min. The rapid polarity shift triggers instantaneous self-assembly.

  • Purification: Immediately process the output via Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette to remove ethanol and unencapsulated API, exchanging the buffer into 1X PBS (pH 7.4).

  • Self-Validation: Measure particle size via Dynamic Light Scattering (DLS). The system is validated if the Z-average is between 70-90 nm with a Polydispersity Index (PDI) < 0.15.

Formulation Strategy 3: Thermosensitive In Situ Gels for Localized Delivery

Causality & Experience: For localized treatments (e.g., intra-articular or intra-tumoral injections), depot-based controlled release is required to minimize systemic toxicity and augment local bioavailability[5]. We utilize a Chitosan/Pluronic F127 matrix. Pluronic provides the thermo-reversible sol-gel transition, while chitosan enhances mucoadhesion and mechanical strength[5].

Protocol 3: In Situ Gel Preparation

  • Polymer Solvation: Dissolve 1.2% (w/v) chitosan in 1% (v/v) acetic acid. Adjust the pH to approximately 6.4 using 0.1 M NaOH under constant stirring at 4°C[5].

  • Pluronic Incorporation: Slowly add Pluronic F127 to achieve a 20% (w/v) concentration. Agitate overnight at 4°C until the solution is completely transparent[5].

  • API Loading & Crosslinking: Disperse the PAAD (pre-milled to micron size) into the cold polymer solution. Incrementally add

    
    -glycerophosphate (10% w/v) to facilitate crosslinking[5].
    
  • Self-Validation: Perform a rheological temperature sweep (15°C to 40°C). The formulation is validated if the storage modulus (

    
    ) crosses the loss modulus (
    
    
    
    ) between 32°C and 35°C, confirming that it remains an injectable liquid at room temperature but gels instantly at physiological body temperature.

Quantitative Data & Quality Attributes

Table 1: Formulation Matrix for PAAD Delivery Systems

Delivery SystemPrimary ExcipientsMechanism of Bioavailability EnhancementTarget Administration Route
Amorphous Solid Dispersion HPMCAS-M, Vitamin E TPGSDisruption of crystal lattice; maintenance of supersaturation.Oral (Solid Dosage Form)
Lipid-Polymer Nanoparticles DSPC, Cholesterol, PEG-DMGProtection from systemic clearance; EPR-mediated tumor accumulation.Intravenous (IV)
Thermosensitive Gel Chitosan, Pluronic F127,

-GP
Liquid at RT for injection; forms a sustained-release depot at 37°C.Intra-tumoral / Intra-articular

Table 2: Critical Quality Attributes (CQAs) and Validation Metrics

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Solid State mDSC / pXRDSingle

; No Bragg peaks
Confirms complete amorphization, preventing unpredictable in vivo precipitation.
Particle Size Dynamic Light ScatteringZ-avg < 100 nm; PDI < 0.15Ensures evasion of the reticuloendothelial system (RES) and optimal EPR effect.
Gelation Temp (

)
Rheometry (Oscillatory)32°C – 35°CEnsures the formulation remains injectable at room temp but gels instantly in vivo.
Encapsulation Efficiency RP-HPLC (UV detection)> 85%Maximizes therapeutic payload and minimizes waste of high-value PAAD API.

References

  • Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.ResearchGate.
  • Nipecotic acid derivatives as antithrombic compounds.Google Patents.
  • E-configuration benzamide compounds, and pharmaceutical preparation application thereof.Patsnap.
  • Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-proliferation activity.Google Patents.
  • Thermosensitive in Situ Gels: Mechanisms, Properties, and Applications in Drug Delivery.IJSAT.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Senior Application Scientist (Level 3) Topic: Yield Optimization & Troubleshooting

Executive Summary: The "Ambident" Challenge

Welcome to the technical support interface. If you are synthesizing 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , you are likely encountering yield losses at two specific bottlenecks:

  • The Ether Linkage: Competition between

    
    -alkylation (
    
    
    
    ) and hydrolysis (formation of the pyridone impurity).
  • The Acrylic Tail: Incomplete decarboxylation or polymerization during the Knoevenagel-Doebner condensation.

This guide moves beyond standard textbook protocols to address the process chemistry variables that dictate yield in heteroaromatic systems.

Workflow Visualization

The following diagram outlines the critical decision pathways and failure points in the standard synthetic route.

SynthesisWorkflow Start 6-Chloronicotinaldehyde Inter1 Intermediate: 6-(Cyclopentyloxy)nicotinaldehyde Start->Inter1 SNAr (Dry DMF, <5°C) Impurity1 Impurity: 6-Hydroxynicotinaldehyde (Pyridone form) Start->Impurity1 Moisture/Hydrolysis Reagent1 Cyclopentanol + NaH Reagent1->Inter1 Target Target: 3-(6-Cyclopentyloxy-3-pyridyl) acrylic acid Inter1->Target Pyridine/Piperidine (90-100°C) Impurity2 Impurity: Non-decarboxylated Diacid Inter1->Impurity2 Temp too low (<80°C) Step2 Malonic Acid (Doebner Modification) Step2->Target

Figure 1: Critical pathway analysis showing the two primary yield-loss vectors: Hydrolysis during ether formation and incomplete decarboxylation during chain extension.

Module 1: The Ether Linkage ( )

The Objective: Install the cyclopentyloxy group on the pyridine ring. The Problem: The 6-chloro position is activated, but water is a better nucleophile than cyclopentanol. If moisture is present, you generate the 6-hydroxy impurity (pyridone), which is thermodynamically stable and difficult to separate.

Protocol Optimization
VariableStandard ProtocolHigh-Yield Protocol Why? (Causality)
Base NaH (60% in oil)NaH (Washed) or KOtBu Mineral oil can trap moisture and complicate workup. Potassium tert-butoxide (KOtBu) often provides faster kinetics due to the "naked" anion effect in polar solvents.
Solvent DMFAnhydrous THF or DMF (Sieve-dried) DMF is hygroscopic. Even 0.1% water content initiates hydrolysis. THF is easier to dry and remove.
Addition Add NaH to mixturePre-form Alkoxide React Cyclopentanol + NaH first to form Sodium Cyclopentoxide. Then drip the chloropyridine into this solution. This ensures the Cl-pyridine never sees unreacted base/moisture.
Temp RT to Reflux0°C

RT
High temperatures favor side reactions. The alkoxide is a strong nucleophile; heat is rarely needed for the displacement if the ring is activated by the aldehyde.
Troubleshooting Q&A

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 6-hydroxynicotinaldehyde (pyridone tautomer). It forms if your solvent was "wet" or if you used old NaH.

  • Fix: You cannot easily convert this back. You must restart with strictly anhydrous conditions. Ensure your cyclopentanol is dry (distill over

    
     if necessary).
    

Q: The reaction stalled at 80% conversion. A: The alkoxide may have consumed the moisture in the headspace and quenched itself.

  • Fix: Add a "kicker" charge (0.1 eq) of fresh KOtBu or NaH. Do not add more alcohol, just the base to re-activate the remaining alcohol.

Module 2: The Carbon Backbone (Knoevenagel-Doebner)

The Objective: Condense the aldehyde with malonic acid to form the acrylic acid tail. The Problem: The "Doebner Modification" involves two distinct steps: Condensation (Aldol)


 Decarboxylation.[1] If you heat too fast, you polymerize. If you heat too slow, you isolate the dicarboxylic acid.
Protocol Optimization
  • The Solvent System: Use Pyridine as both solvent and base. Add Piperidine (catalytic, 5 mol%) as the organocatalyst.

    • Note: Avoid ethanol/piperidine if you want high yields; the pyridine reflux ensures the temperature required for decarboxylation (

      
      C) is reached naturally.
      
  • The Temperature Ramp (Crucial):

    • Stage 1 (Condensation): Stir at RT to 50°C for 1 hour. This forms the intermediate dicarboxylic acid.

    • Stage 2 (Decarboxylation): Ramp to 90-100°C and hold until

      
       evolution ceases.
      
    • Yield Tip: Do not rush to reflux. Let the intermediate form first.

Troubleshooting Q&A

Q: My product is a sticky gum, not a solid. A: This is often due to trapped pyridine salts.

  • Fix: Pour the reaction mixture into ice-cold dilute HCl (pH 2-3). Vigorous stirring is required to break the pyridine-product complex. If it remains gummy, sonicate the mixture. The solid should eventually crash out as the pyridine salt dissolves in the aqueous phase.

Q: The melting point is lower than reported (


C). 
A:  You likely have a mixture of the Target Acrylic Acid  and the Intermediate Diacid .
  • Fix: Recrystallization from Ethanol/Water. Alternatively, reflux the crude solid in Toluene with a catalytic amount of p-TsOH to force the remaining decarboxylation, though this is risky.

Module 3: Isolation & Purification

The final product is a pyridine-acrylic acid. It is zwitterionic (the pyridine nitrogen can be protonated, the carboxylic acid deprotonated).

The Isoelectric Trap:

  • At pH < 2: The molecule is cationic (Soluble).

  • At pH > 9: The molecule is anionic (Soluble).

  • Target pH: You must adjust the workup to pH 4.5 - 5.5 (the Isoelectric Point). This is where solubility is lowest, and precipitation yield is highest.

Recommended Workup:

  • Quench reaction with water.

  • Acidify to pH 2 to remove pyridine.

  • Slowly back-titrate with saturated

    
     to pH 5.
    
  • Allow the suspension to mature at 4°C overnight before filtration.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Classic review of the Doebner modification mechanics). Link

  • Verley, A. (1899). Sur la condensation des aldéhydes avec les acides à fonction méthylène. Bull. Soc. Chim. Fr. (Historical basis for Pyridine/Piperidine systems).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details on decarboxylation thermodynamics). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on

    
     on heterocycles). Link
    
  • Patents on S1P1 Agonists: See WO2004103306A2 for industrial scale-up examples of 6-alkoxynicotinic acid derivatives. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-chloronicotinaldehyde, Sodium Hydride, and Pyridine before handling.

Sources

Overcoming solubility issues with 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues in Aqueous Buffers

Executive Summary & Physicochemical Profile

The Challenge: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) presents a classic "grease ball" medicinal chemistry challenge.[1][2] While the acrylic acid tail provides an ionizable handle (pKa ~4.5), the bulky, lipophilic cyclopentyloxy group drives high LogP (estimated >3.5).[3]

In aqueous buffers (pH 7.4), the molecule exists primarily as an anionic carboxylate.[3] However, the hydrophobic effect of the cyclopentyl tail often overrides the solvation energy of the carboxylate, leading to micellar aggregation or immediate precipitation upon dilution from DMSO stocks.

Compound Profile
PropertyValue (Est.)Implication for Solubility
Molecular Weight 233.26 g/mol Small molecule, prone to tight crystal packing.[1][2][3]
Acidic pKa ~4.2 - 4.6At pH 7.4, it is >99% deprotonated (anionic).[1][2][3]
Basic pKa (Pyridine) < 3.0The electron-withdrawing acrylic group reduces pyridine basicity; it will not protonate at physiological pH.[1][2]
LogP > 3.5Highly lipophilic; requires organic co-solvents or carriers.[2][3]
Solubility (Water) < 10 µg/mLEssentially insoluble without modification.[1][2][3]

Pre-Formulation Decision Tree

Before starting your experiment, use this logic flow to select the correct solubilization strategy.

SolubilityDecisionTree Start Start: Solid Powder TargetConc Target Concentration? Start->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM TargetConc->HighConc DMSOTol Assay DMSO Tolerance? LowConc->DMSOTol MethodC Method C: Cyclodextrin Complex HighConc->MethodC Aggregation Risk HighTol High (>1%) DMSOTol->HighTol LowTol Low (<0.1%) DMSOTol->LowTol MethodA Method A: Direct DMSO Spike HighTol->MethodA MethodB Method B: In-Situ Salt (NaOH) LowTol->MethodB pH Sensitive LowTol->MethodC Robustness Required

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on assay concentration and solvent tolerance.

Troubleshooting Guides (Symptom-Based)

Issue 1: "The Cloud Effect" (Precipitation upon dilution)

Symptom: You add your DMSO stock (e.g., 10 mM) to your assay buffer (PBS, pH 7.4), and the solution instantly turns cloudy or opaque.[3] Root Cause: "Dielectric Shock." DMSO has a dielectric constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) of ~47; water is ~80.[3] Rapid dilution strips the solvation shell from the hydrophobic cyclopentyl tail before the water molecules can reorganize around the charge, causing the compound to crash out as an amorphous solid.

Corrective Protocol: The "Step-Down" Dilution

  • Prepare Intermediate: Do not jump from 100% DMSO to 1% DMSO. Create a 10x intermediate in a solvent with bridging polarity, such as PEG-400 or pure Ethanol.[1][2][3]

  • Vortexing: Vortex the buffer while adding the compound stock (dynamic addition), rather than adding the stock and then vortexing.

  • Warm the Buffer: Pre-warm your PBS/Media to 37°C. Solubility is endothermic; cold buffers accelerate precipitation.[3]

Issue 2: pH Drift and Loss of Potency

Symptom: The compound dissolves initially but precipitates after 2-4 hours, or IC50 values shift drastically between replicates. Root Cause: Buffering Capacity Failure. This molecule is an acid.[2][3] If you dissolve it in unbuffered water or low-molarity buffer (e.g., 10mM Hepes), the compound itself may lower the pH below its pKa (~4.5).[3] Once


, the molecule protonates to its neutral, insoluble form.[3]

Corrective Protocol: The "Buffer Lock"

  • Requirement: Use a strong buffer (50mM - 100mM) like PBS or Tris.[1][2][3]

  • Verification: Check pH after addition. If pH drops below 7.0, add micro-aliquots of 1N NaOH to return to pH 7.4.[3]

  • Avoid: Citrate or Acetate buffers (their pKa ranges may overlap with the compound's transition zone).[3]

Advanced Protocols (The "Gold Standard")

If simple DMSO spiking fails, use Method C: Cyclodextrin Complexation .[3] This is the most robust method for pyridyl acrylic acids in biological assays.[3]

Why Cyclodextrins?

The hydrophobic cyclopentyl ring fits snugly into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , while the hydrophilic exterior keeps the complex soluble in water.[1][2] This prevents aggregation without using toxic organic solvents.[2][3]

Protocol: HP-β-CD Stock Preparation

Reagents:

  • 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid solid.[1][3]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (cell culture grade).[1][2][3]

  • Milli-Q Water.[1][2][3]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in Milli-Q water.[1][2][3] Sterile filter (0.22 µm).[1][2][3]

  • Weigh Compound: Weigh 5 mg of the acrylic acid derivative.

  • Add Vehicle: Add 1 mL of the 20% HP-β-CD solution.

  • Sonication: Sonicate in a water bath at 40°C for 20-30 minutes. The solution should turn clear.

    • Note: If it remains cloudy, add 1N NaOH dropwise until clear (forming the sodium salt inside the cyclodextrin), then back-titrate carefully to pH 7.4 with HCl if necessary.

  • Dilution: Use this stock to dose your cells. The final CD concentration will be non-toxic (<0.5%).[3]

Frequently Asked Questions (FAQs)

Q1: Can I use 100% Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less toxic than DMSO but more volatile.[2][3] For this specific molecule, ethanol solubility is lower than DMSO.[3] Ensure your stock concentration is lower (e.g., 5 mM instead of 10 mM) to prevent stock precipitation.[3]

Q2: My compound sticks to the plastic tips. What should I do? A: This is common for lipophilic compounds ("non-specific binding").[2][3]

  • Solution: Use Low Retention pipette tips.

  • Protocol Change: Pre-rinse the tip with the solvent before drawing the specific volume.

  • Material: Switch from Polystyrene (PS) reservoirs to Polypropylene (PP) or Glass, which have lower binding affinity for this class of molecule.[3]

Q3: Is the compound light sensitive? A: Acrylic acid derivatives (conjugated double bonds) can undergo photo-isomerization (cis/trans) or polymerization under strong UV light.[1][2][3]

  • Advice: Handle under amber light or wrap tubes in foil. Store stocks at -20°C in the dark.

Visualizing the Solubility Mechanism

MolecularMechanism cluster_0 pH < 4.5 (Acidic) cluster_1 pH > 7.0 (Physiological) Neutral Neutral Form Protonated (-COOH) Insoluble Aggregates Anionic Anionic Form Deprotonated (-COO-) Soluble (Charge Stabilized) Neutral->Anionic Add Base (NaOH) Anionic->Neutral Add Acid (HCl) Micelle Micelle Formation Tail Aggregation Pseudo-Soluble Anionic->Micelle High Conc. or High Salt

Figure 2: Ionization states of the acrylic acid moiety.[1][2][3] Solubility is strictly dependent on maintaining the anionic state (pH > 7.[3]0) to overcome the lipophilicity of the cyclopentyl group.

References

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] Link

  • Lipinski, C. A., et al. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Di, L., & Kerns, E. H. (2015).[3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3] (Chapter on Solubility). Link

  • Sigma-Aldrich (Merck). Solubility & Stability Guidelines for Biological Assays.[1][2][3] Link

Sources

Technical Support Center: Purification of Cyclopentyloxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PYR-C5-001

Executive Summary

Cyclopentyloxy-substituted pyridines are critical pharmacophores in medicinal chemistry, particularly in the development of PDE4 inhibitors (e.g., Piclamilast analogues) and anti-inflammatory agents. Their purification presents a unique "push-pull" challenge: the basic pyridine nitrogen causes tailing on silica, while the lipophilic cyclopentyl ether increases solubility in non-polar solvents, often leading to co-elution with high-boiling reagents like cyclopentanol.

This guide synthesizes field-proven troubleshooting protocols to resolve these specific chemical conflicts.

Module 1: Impurity Profiling & Origin

Diagnosis: Identifying the enemy before the battle.

Q: My crude LC-MS shows a mass +16 amu peak and a "dimer" peak. What are these?

A: These are classic fingerprints of specific synthetic routes.

  • The +16 amu Peak (N-Oxide): If you used aggressive oxidation or inadequate quenching, the pyridine nitrogen may have oxidized to the N-oxide (

    
    ). This is much more polar than the parent pyridine.
    
  • The "Dimer" (Regioisomers/Bis-alkylation):

    • In

      
       reactions:  If you used a di-halo pyridine (e.g., 2,4-dichloropyridine), you might have mono-substitution at the wrong carbon (regioisomer) or bis-substitution (both chlorides replaced).
      
    • In Mitsunobu reactions: The "dimer" is often the N-alkylated pyridone isomer (N-cyclopentyl pyridone) co-eluting with your O-cyclopentyl pyridine. The Mitsunobu reaction on 2-hydroxypyridine gives a mixture of O-alkylation (desired ether) and N-alkylation (pyridone) due to ambident nucleophilicity.

Q: I have a persistent impurity at 0.9 RRT (Relative Retention Time). It won't separate.

A: This is likely unreacted cyclopentanol .

  • Boiling Point: ~140°C. It does not strip off easily on a standard rotovap.

  • Detection: It is often UV-silent or weak (low extinction coefficient), making it invisible on standard UV traces (254 nm) but visible in ELSD or by staining (KMnO4/Vanillin).

  • Impact: It acts as a "co-solvent" on the column, causing band broadening of your product.

Module 2: Chromatographic Troubleshooting

Solution: Engineering the stationary phase interaction.

Q: My compound tails significantly on silica gel (DCM/MeOH). How do I fix this?

A: The basic nitrogen of the pyridine ring interacts with the acidic silanols (


) on the silica surface, acting like an ion-exchange resin rather than a partition medium.

Protocol A: The "TEA Block" Method

  • Mobile Phase: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).

  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase before loading the sample. This neutralizes the acidic sites.

  • Warning: TEA can form salts with acidic impurities. Ensure your crude is base-washed first.

Protocol B: The "Ammonia Shift" (For DCM/MeOH)

  • Replace standard MeOH with 7N

    
     in MeOH .
    
  • Run a gradient of DCM to DCM:(

    
    /MeOH).
    
  • Mechanism: Ammonia is a stronger base than pyridine; it competitively binds to silanols, freeing your product to elute as a sharp band.

Q: How do I separate the N-alkylated pyridone from my O-alkylated product?

A: These isomers have distinct polarities.

  • O-isomer (Ether): More lipophilic, higher

    
    .
    
  • N-isomer (Pyridone): Highly polar (lactam character), lower

    
    .
    
  • Separation Strategy:

    • Use a shallow gradient (e.g., 0–30% EtOAc in Hexane). The Ether usually elutes first.

    • Critical Check: If they co-elute, switch to Toluene/Acetone (9:1). The

      
       interactions of toluene often discriminate between the aromatic pyridine and the non-aromatic pyridone ring better than alkanes.
      

Module 3: Workup & Isolation Strategies

Alternative: Avoiding the column entirely.

Q: How do I remove excess cyclopentanol without a column?

A: Since cyclopentanol has a high boiling point (140°C), rotary evaporation is inefficient. Use these chemical washing techniques:

MethodProtocolMechanismSuitability
Aqueous Wash Wash organic layer (

or TBME) with water (3x).
Cyclopentanol has moderate water solubility (~50 mg/mL).Large scale, lipophilic products.
Kugelrohr Distillation High vacuum (<1 mbar), 60–80°C.Physical separation based on volatility.Small scale (<5 g), thermally stable products.
Chemical Scavenging Add succinic anhydride + DMAP, stir 2h, then basic wash.Converts alcohol to a hemi-ester (acidic), which moves to aqueous base.High value, small scale samples.
Q: Can I purify via salt formation?

A: Yes, this is often superior to chromatography for pyridines.

  • Dissolve crude oil in dry

    
     or EtOAc.
    
  • Add 1.1 eq of Oxalic Acid (dissolved in hot EtOAc) or HCl in Dioxane .

  • Precipitate: The Pyridinium Oxalate/Hydrochloride salt usually crystallizes.

  • Filter & Wash: Wash the cake with

    
    . Impurities (cyclopentanol, non-basic byproducts) stay in the filtrate.
    
  • Free Base: Suspend salt in DCM, wash with sat.

    
     to recover pure oil.
    

Module 4: Visualization & Logic Flows

Workflow 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Check TLC/LCMS (Identify Impurities) Start->CheckTLC Cyclopentanol Excess Cyclopentanol Present? CheckTLC->Cyclopentanol Regioisomers Regioisomers/Pyridones Present? Cyclopentanol->Regioisomers No/Done Wash Water/Brine Wash (3x) or Kugelrohr Distillation Cyclopentanol->Wash Yes Tailing Tailing on Silica? Regioisomers->Tailing Low Content Salt Form Oxalate/HCl Salt (Crystallization) Regioisomers->Salt High Content TEA_Col Silica Column with 1% TEA Tailing->TEA_Col Yes Tol_Col Toluene/Acetone Column Tailing->Tol_Col No (Separation Issue) Wash->Regioisomers

Workflow 2: Mitsunobu vs. Impurity Pathways

Caption: Mechanistic origins of common impurities in cyclopentyloxy-pyridine synthesis.

ImpurityPathways SNAr SNAr Route (Chloropyridine + Cyclopentanol + NaH) Target Target: O-Cyclopentyl Pyridine SNAr->Target Imp_SNAr1 Impurity: Unreacted Chloropyridine SNAr->Imp_SNAr1 Incomplete Rxn Imp_SNAr2 Impurity: Bis-alkylation (if di-halo precursor) SNAr->Imp_SNAr2 Over-reaction Mitsunobu Mitsunobu Route (Hydroxypyridine + Cyclopentanol + DIAD/PPh3) Mitsunobu->Target Imp_Mit1 Impurity: N-Cyclopentyl Pyridone (N-alkylation) Mitsunobu->Imp_Mit1 Ambident Nucleophile Imp_Mit2 Impurity: Reduced DIAD / Ph3P=O Mitsunobu->Imp_Mit2 Reagent Byproducts

Module 5: Detailed Experimental Protocols

Protocol 1: Scavenging Excess Cyclopentanol

Context: When Kugelrohr is unavailable and the alcohol co-elutes with product.

  • Dissolve: Take crude mixture (containing product + excess cyclopentanol) in DCM (10 mL/g).

  • Add Reagents: Add Succinic Anhydride (2.0 eq relative to estimated excess alcohol) and DMAP (0.2 eq).

  • Reaction: Stir at RT for 2–4 hours. (Monitor by TLC; cyclopentanol spot should disappear).

  • Workup:

    • Wash with 1M

      
        (2x). The succinic ester of cyclopentanol (now a hemi-acid) will partition into the aqueous layer.
      
    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Result: The organic layer contains the purified pyridine ether, free of alcohol.

Protocol 2: Salt Formation (Oxalate Method)

Context: For purifying oils that refuse to crystallize or separate on silica.

  • Preparation: Dissolve 1.0 g of crude pyridine ether in 5 mL Ethyl Acetate .

  • Acid Addition: Dissolve 1.1 eq of Oxalic Acid in 2 mL hot Ethyl Acetate. Add dropwise to the pyridine solution with stirring.

  • Crystallization: A white precipitate should form immediately. If not, cool to 0°C and scratch the glass.

  • Isolation: Filter the solid. Wash with cold

    
    .
    
    • Note: The impurities (cyclopentanol, Mitsunobu reagents) remain in the mother liquor.

  • Regeneration: Suspend solid in DCM. Add Sat.

    
     and stir until clear. Separate organic layer, dry, and concentrate.[1]
    

References

  • BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing and Resolution. Retrieved from 2

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[3] Retrieved from 3

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications for Pyridine Synthesis. Retrieved from 4

  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives (KR101652750B1). Retrieved from 5

  • ScienceMadness. (2020).[6] Strategies for removal of high-boiling alcohols (Cyclopentanol) from reaction mixtures. Retrieved from 7

Sources

Technical Support Center: Troubleshooting Pyridine Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of pyridine acrylic acids (e.g., trans-3-(3-pyridyl)acrylic acid).

These compounds are critical intermediates in pharmaceutical development, and their synthesis is predominantly achieved via two pathways: the Knoevenagel-Doebner condensation and the Mizoroki-Heck cross-coupling . This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind impurity formation and providing self-validating protocols to ensure high-purity API intermediates.

Diagnostic Workflow

Before diving into specific modules, use the diagnostic flowchart below to trace your observed impurity back to its mechanistic origin.

TroubleshootingWorkflow Start Impurity Detected (LC-MS / NMR) Route Identify Synthesis Route Start->Route Knoevenagel Knoevenagel-Doebner Route->Knoevenagel Heck Mizoroki-Heck Route->Heck ZIsomer Z-Isomer (J = 12 Hz) Knoevenagel->ZIsomer Mass44 [M+44] Peak (Incomplete Decarboxylation) Knoevenagel->Mass44 Dehal Dehalogenation (-Halogen) Heck->Dehal PdContam High Pd Residue Heck->PdContam FixZ Increase Temp Ensure Thermodynamic Control ZIsomer->FixZ FixMass Extend Reflux Time Add Piperidine Mass44->FixMass FixDehal Optimize Ligand Reduce Adventitious Hydrides Dehal->FixDehal FixPd Acidic Workup or Thiol Scavengers PdContam->FixPd

Diagnostic workflow for identifying and resolving pyridine acrylic acid impurities.

Module 1: Knoevenagel-Doebner Condensation

The synthesis of trans-3-(3-pyridyl)acrylic acid is frequently achieved through the Knoevenagel condensation, specifically the Doebner modification, which reacts 3-pyridinecarboxaldehyde with malonic acid (1)[1].

FAQ 1: Why am I seeing a high percentage of the Z-isomer instead of the desired E-isomer?

Causality: The Doebner modification is governed by thermodynamic control. While the E-isomer (trans) is thermodynamically favored due to reduced steric hindrance, the Z-isomer can become trapped if the reaction is kinetically quenched too early. Resolution: Ensure strict adherence to reflux conditions (approx. 115 °C in pyridine)[1]. Lower temperatures fail to provide the activation energy required for the Z-to-E isomerization of the intermediate.

FAQ 2: LC-MS shows a major impurity with a mass of [M+44]. What is this?

Causality: A mass of [M+44] Da corresponds to the un-decarboxylated intermediate (pyridylidenemalonic acid). The Doebner modification requires a thermal decarboxylation step following the initial condensation (2)[2]. Resolution: This indicates incomplete thermal breakdown. Extend the reflux time by 1–2 hours and ensure the piperidine catalyst is active, as it facilitates the decarboxylation transition state.

Protocol 1: Self-Validating Knoevenagel-Doebner Synthesis
  • Step 1: Reagent Assembly

    • Action: Combine 3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in a round-bottom flask. Add pyridine as the solvent and piperidine (0.1 eq) as the catalyst[1].

    • Causality: Piperidine acts as a weak organic base to form a reactive iminium ion intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by malonic acid.

    • Validation Checkpoint: The mixture should form a homogenous solution upon stirring.

  • Step 2: Condensation & Decarboxylation

    • Action: Heat the reaction mixture to reflux (115 °C) for 3–4 hours.

    • Causality: Reflux temperatures are strictly required to drive the subsequent thermal decarboxylation of the di-acid intermediate.

    • Validation Checkpoint: Monitor via TLC (EtOAc:Hexanes). The reaction is validated to proceed only when the UV-active aldehyde spot is completely consumed.

  • Step 3: Isoelectric Precipitation

    • Action: Cool to room temperature and pour into cold deionized water. Acidify with concentrated HCl to a pH of 3–4[1].

    • Causality: The product is a zwitterion. Adjusting the pH to its isoelectric point minimizes solubility, forcing the trans-3-(3-pyridyl)acrylic acid to precipitate while pyridine hydrochloride remains dissolved.

    • Validation Checkpoint: Massive precipitation of a white/pale-yellow solid occurs exactly at pH 3.5.

Module 2: Mizoroki-Heck Cross-Coupling

Alternatively, pyridine acrylic acids can be synthesized via the Heck reaction, coupling halopyridines with acrylic acid using palladium catalysis (3)[3]. While highly efficient, this route introduces unique organometallic impurities.

FAQ 3: Why is my halopyridine undergoing dehalogenation instead of coupling with acrylic acid?

Causality: The reductive Heck product (dehalogenation) is a regularly observed side product[3]. It occurs when the Pd(II) oxidative addition complex undergoes


-hydride elimination from an adventitious source (e.g., aliphatic amine bases or solvent impurities) prior to olefin insertion.
Resolution:  Switch to an inorganic base (e.g., K₂CO₃) and utilize bulky, electron-rich phosphine ligands to accelerate the rate of olefin insertion over side-reactions.
FAQ 4: How do I remove residual palladium that complexes with the pyridine nitrogen?

Causality: The pyridine ring is a strong


-donor and readily chelates palladium. This leads to high residual metal impurities in the final API intermediate, often failing the <10 ppm pharmaceutical threshold.
Resolution:  Employ functionalized silica metal scavengers (e.g., SiliaMetS Thiol) during the workup, or utilize supported catalysts that prevent metal leaching into the solution (4)[4].
Protocol 2: Self-Validating Heck Coupling Synthesis
  • Step 1: Catalyst Activation

    • Action: Charge a Schlenk flask with 3-bromopyridine (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.02 mol%), and a suitable ligand[4].

    • Causality: Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species by the ligand or solvent to initiate the catalytic cycle.

    • Validation Checkpoint: A color change from orange/red to pale yellow/green indicates successful active Pd(0) formation.

  • Step 2: Cross-Coupling

    • Action: Add K₂CO₃ (2.0 eq) and heat to 90 °C under a strict nitrogen atmosphere for 12 hours.

    • Causality: The base neutralizes the hydrohalic acid generated during the cycle, preventing catalyst poisoning. The inert atmosphere prevents the oxidation of the phosphine ligand.

    • Validation Checkpoint: LC-MS analysis of an aliquot must show <2% of the dehalogenated pyridine side-product and >95% conversion to the target mass.

  • Step 3: Metal Scavenging & Isolation

    • Action: Add a thiol-functionalized silica scavenger and stir at 60 °C for 2 hours. Filter through Celite, then acidify the filtrate to pH 3–4.

    • Causality: The thiol groups have a higher binding affinity for Pd than the pyridine nitrogen, stripping the metal from the product.

    • Validation Checkpoint: ICP-MS of the isolated solid confirms Pd levels are < 10 ppm.

Quantitative Data Presentation

Use the following table to benchmark your analytical results against standard impurity thresholds and quickly deploy prevention strategies.

Impurity TypeSynthesis RouteDetection MethodTypical ThresholdPrevention Strategy
Z-Isomer Knoevenagel / Heck¹H NMR (J-coupling ~12 Hz)< 0.5%Maintain thermodynamic control (>110 °C).
[M+44] Adduct KnoevenagelLC-MS (ESI+)< 1.0%Extend reflux time to ensure full decarboxylation.
Dehalogenated Pyridine HeckGC-MS / LC-MS< 2.0%Use inorganic bases; exclude adventitious hydrides.
Residual Palladium HeckICP-MS< 10 ppmUtilize thiol-functionalized silica scavengers.
Pyridine N-Oxide BothLC-MS (ESI+) [M+16]< 0.1%Degas solvents; maintain strict inert atmosphere.

References

  • Title: An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid Source: benchchem.com URL: 1

  • Title: Synthesis of metal-binding amino acids Source: rsc.org URL: 2

  • Title: Heck Reaction—State of the Art Source: mdpi.com URL: 3

  • Title: Research Progress in Supported Catalysts for Heck Reaction Source: researchgate.net URL: 4

Sources

Technical Support Center: HPLC Optimization for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid .

Because this molecule is an amphoteric intermediate—featuring both a basic pyridine ring and an acidic acrylic acid moiety—it presents unique chromatographic challenges. This guide synthesizes structural causality with field-proven methodologies to ensure your analytical workflows are self-validating and reproducible.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid exhibit severe peak tailing and variable retention times on standard C18 columns? A1: The root cause is the molecule's amphoteric (zwitterionic) nature. The compound contains a basic pyridine ring (pKa ~5.2) and an acidic acrylic acid moiety (pKa ~4.2). At an unbuffered or physiological pH (pH 5.0–7.0), the molecule exists in a zwitterionic or anionic state. The protonated pyridine nitrogen acts as a potent hydrogen-bond donor/acceptor, which interacts aggressively with unendcapped, residual silanol groups (Si-O⁻) on the silica matrix. This secondary electrostatic interaction causes severe peak tailing. To resolve this, you must control the ionization state by operating at a pH at least 2 units away from the pKa[1].

Q2: What is the optimal mobile phase additive to achieve sharp peaks? A2: at 0.05% to 0.1% (v/v) is highly recommended for UV-based detection[1]. At pH ~2.0, the acrylic acid group is fully protonated (neutralized), and the pyridine ring is fully protonated (cationic). TFA acts as both a chaotropic agent and a volatile ion-pairing reagent. The bulky, hydrophobic trifluoroacetate anion pairs with the pyridinium cation, masking its positive charge. This increases the molecule's overall hydrophobicity, allowing uniform partitioning into the C18 stationary phase and eliminating silanol-driven tailing.

Q3: If I need to use LC-MS, TFA will suppress my ionization signal. What is the alternative? A3: For Mass-Spec (MS) compatible applications, the strong ion-pairing agent (TFA) must be replaced with 0.1% Formic Acid (FA)[2]. However, FA is a weaker ion-pairing agent, which can lead to a loss in hydrophobic retention. To compensate, switch from a standard C18 column to a[3]. The cation-exchange mechanism will selectively retain the protonated pyridine ring without relying solely on hydrophobic ion-pairing.

Q4: How do I handle the highly lipophilic cyclopentyloxy moiety during gradient optimization? A4: The cyclopentyloxy group imparts significant hydrophobicity (LogP ~3.5 in its neutral state). While the polar acrylic acid and pyridine groups prefer highly aqueous conditions, the cyclopentyloxy ether requires a strong organic modifier to elute efficiently. A shallow gradient of Acetonitrile (ACN) is preferred over Methanol, as ACN provides lower backpressure and sharper peak capacities for rigid ring structures. Phosphoric acid can also be used in the aqueous phase to suppress the ionization of the acrylic acid, ensuring retention of the undissociated form[4].

Part 2: Visualizing the Chromatographic Mechanisms

Workflow N1 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid N2 Assess Ionization State pKa(Acid) ≈ 4.2 | pKa(Base) ≈ 5.2 N1->N2 N3 Select Mobile Phase pH N2->N3 N4 pH 2.0 (0.1% TFA) Cationic Pyridine / Neutral Acid N3->N4 Suppress Acid N5 pH 6.5 (Ammonium Acetate) Neutral Pyridine / Anionic Acid N3->N5 Suppress Base N6 Standard C18 Column Ion-Pairing Mechanism N4->N6 N7 Mixed-Mode Column Anion-Exchange / RP N5->N7

Caption: Decision matrix for mobile phase and stationary phase selection based on analyte pKa.

Mechanism A Analyte at pH 2.0 (Pyridinium Cation) C Hydrophobic Ion-Pair (Neutralized Complex) A->C Electrostatic Attraction B Trifluoroacetate (TFA-) Counter-ion B->C D C18 Stationary Phase (Strong Retention) C->D Hydrophobic Partitioning

Caption: Mechanistic pathway of TFA ion-pairing with the protonated pyridine moiety on a C18 column.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValue (Approx.)Chromatographic Implication
pKa (Acrylic Acid) 4.2Deprotonates > pH 4.2. Requires pH < 2.5 to fully suppress ionization and increase RP retention.
pKa (Pyridine) 5.2Protonates < pH 5.2. Causes severe silanol tailing on unendcapped silica.
LogP (Neutral form) ~3.5Strong hydrophobic retention driven by the cyclopentyloxy ring.
Isoelectric Point (pI) ~4.7Zwitterionic state; yields the worst peak shape and lowest solubility on standard C18.
Table 2: Optimized Gradient Method (RP-IPC)
Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.010901.0
12.010901.0
12.19551.0
15.09551.0

Part 4: Self-Validating Experimental Protocols

Protocol 1: Reversed-Phase Ion-Pairing Chromatography (UV Detection)

Objective: Achieve baseline separation and symmetrical peak shape (Tf < 1.2) for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid and its synthetic impurities.

Step-by-Step Methodology:

  • Column Selection: Install a fully endcapped, high-purity silica C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Endcapping is critical to minimize residual silanol interactions[2].

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial gradient conditions (5% ACN / 95% Water with 0.1% TFA) to prevent solvent-mismatch peak distortion. Target concentration: 0.1 mg/mL.

  • Instrument Parameters:

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer for the bulky cyclopentyloxy group).

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (optimal for the conjugated acrylic acid double bond)[4].

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (Tf): Must be ≤ 1.2. If Tf > 1.2, verify mobile phase pH is ≤ 2.0 or replace the column due to stationary phase degradation.

    • Theoretical Plates (N): Must be ≥ 10,000.

    • %RSD of Retention Time: ≤ 0.5% over 5 replicate injections.

Protocol 2: Mixed-Mode LC-MS Compatible Workflow

Objective: Retain the analyte without non-volatile ion-pairing agents to allow direct coupling to Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

  • Column Selection: Install a Mixed-Mode Reversed-Phase / Cation-Exchange column (e.g., 100 mm × 3.0 mm, 3 µm)[3].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (This ensures the pyridine ring is cationic for exchange interactions).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 10% B to 80% B over 8 minutes. The dual-retention mechanism allows the hydrophobic cyclopentyloxy group to interact with the alkyl chains, while the protonated pyridine ring interacts with the embedded anionic exchange groups.

  • System Suitability Criteria (Self-Validation):

    • Signal-to-Noise (S/N): ≥ 100:1 for a 10 ng/mL injection in positive ion mode (ESI+).

    • Resolution (Rs): ≥ 2.0 from any des-cyclopentyl degradant peaks.

References

  • Separation of Acrylic acid on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Acrylic acid (EHC 191, 1997) INCHEM URL:[Link]

  • Applications of Mixed-Mode Chromatography for Pyridine Derivatives HELIX Chromatography URL:[Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives ResearchGate URL:[Link]

Sources

Minimizing degradation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Acrylic Acid Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid .

Because this compound integrates three distinct reactive moieties—an acrylic acid tail, a pyridine core, and a cyclopentyloxy ether linkage—it requires stringent handling to prevent structural degradation. This guide synthesizes field-proven protocols with the mechanistic causality behind them to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation Pathways

To effectively troubleshoot storage issues, we must first understand the molecule's structural liabilities. The diagram below maps the three primary environmental triggers (Light, Oxygen, and Moisture/Acid) to their respective degradation mechanisms.

G Parent 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (Intact API / Intermediate) Photo Photodegradation (UV/Vis Light) Parent->Photo Photon Exposure Oxidation Oxidation (ROS / Ambient O2) Parent->Oxidation Headspace Air Acid Acid-Catalyzed Cleavage (Moisture) Parent->Acid H2O / Low pH Dimer [2+2] Photodimerization (Truxillic/Truxinic derivatives) & Trans-Cis Isomerization Photo->Dimer NOxide Pyridine N-Oxide Formation (+16 Da Mass Shift) Oxidation->NOxide Ether Ether Cleavage (6-Hydroxypyridine + Cyclopentene) Acid->Ether

Fig 1: Primary degradation pathways of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid.

Troubleshooting & FAQs

Q1: My powder has developed a yellow tint and shows decreased solubility in DMSO. What happened? Causality: This is a classic hallmark of topochemically controlled [2+2] photodimerization. The acrylic acid moiety is structurally analogous to cinnamic acid. When exposed to UV or ambient light, the double bonds of adjacent molecules in the solid-state crystal lattice undergo a cycloaddition reaction, forming cyclobutane-based dimers (truxillic or truxinic acid derivatives)[1]. These dimers lose the extended pi-conjugation of the monomer (causing the color shift) and possess a rigid, highly crystalline structure that drastically reduces solubility in standard organic solvents. Resolution: Discard the degraded batch. Future batches must be handled under low-light conditions and stored strictly in opaque or amber vials.

Q2: LC-MS analysis of my stored batch shows an unexpected M+16 peak (m/z ~249.1). Is this an impurity from synthesis or a storage artifact? Causality: An M+16 mass shift strongly indicates the formation of a Pyridine N-oxide[2]. The nitrogen atom in the pyridine ring possesses a localized lone pair of electrons that is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or ambient oxygen over prolonged periods. This is a common storage artifact if the container's headspace was not purged with an inert gas prior to long-term storage. Resolution: To salvage the batch, you may attempt a mild reduction (e.g., using triphenylphosphine or catalytic hydrogenation, though the latter risks reducing the acrylic double bond). For prevention, mandate Argon overlay protocols (see Section 4).

Q3: I am detecting a degradation product with a mass loss of ~68 Da. What is the mechanism? Causality: A loss of 68 Da corresponds to the elimination of a cyclopentene molecule (


). This occurs via the acid-catalyzed cleavage of the cyclopentyloxy ether linkage[3]. In the presence of trace moisture, the carboxylic acid moiety of the compound itself (or atmospheric 

dissolving into absorbed water) creates a localized acidic microenvironment. This protonates the ether oxygen, leading to the elimination of cyclopentene and leaving behind a 6-hydroxy-3-pyridyl derivative, which rapidly tautomerizes to a stable pyridone. Resolution: Store the compound in a desiccator. Never co-store this compound in the same secondary container as volatile acids (e.g., TFA, HCl).

Quantitative Stability Profiles

To optimize your inventory management, refer to the following self-validating stability matrix. These parameters dictate the thermodynamic kinetic limits of the compound before >2% degradation is observed via HPLC.

Storage ConditionTemperatureAtmosphereLight ExposurePrimary Degradation RiskEstimated Shelf-Life
Optimal (Long-Term) -20°CArgon (Inert)Dark (Amber Vial)Negligible> 24 Months
Standard (Short-Term) 4°CAmbient AirDark (Amber Vial)N-Oxidation3 - 6 Months
Suboptimal 25°CAmbient AirDarkN-Oxidation, Ether Cleavage< 4 Weeks
High Risk 25°CAmbient AirAmbient Lab LightPhotodimerization< 48 Hours

Experimental Protocol: Best Practices for Aliquoting and Storage

To ensure trustworthiness and reproducibility in your assays, treat the storage of this compound as a self-validating system. If the protocol is followed, LC-MS purity will remain constant.

Materials Required:

  • Amber glass vials (PTFE-lined caps are mandatory; avoid rubber septa which can leach plasticizers).

  • Argon gas cylinder with a low-flow regulator and sterile needle attachment.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Before opening a vial retrieved from -20°C storage, allow it to sit in a dark desiccator at room temperature for exactly 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering the acid-catalyzed ether cleavage described in Q3[3].

  • Low-Light Aliquoting: Perform all weighing and dissolution steps away from direct windows and under dimmed or yellow laboratory lighting to prevent [2+2] photodimerization[1].

  • Single-Use Aliquoting: Dissolve the required amount in anhydrous DMSO or DMF. Do not subject the master powder batch to repeated freeze-thaw cycles. If storing solutions, aliquot them into single-use volumes.

  • Argon Overlay Technique:

    • Insert the Argon needle into the headspace of the vial (do not submerge into the powder).

    • Flow Argon gently for 10–15 seconds to displace ambient oxygen and moisture. Argon is heavier than air and will form a protective blanket over the compound, preventing N-oxide formation[2].

  • Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined lid, wrap the seal with Parafilm to prevent gas exchange, and return to -20°C storage.

References

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 6-Cyclopentyloxy Pyridine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostics

The 6-cyclopentyloxy group presents a formidable challenge in pyridine functionalization. The cyclopentyl ring is conformationally flexible, creating a dynamic steric "umbrella" that physically shields adjacent positions (e.g., C5). Furthermore, the oxygen atom exerts a strong electron-donating resonance effect (+M), increasing the electron density of the pyridine ring. This dual barrier—steric blocking and electronic deactivation—frequently causes standard substitution reactions to fail.

Use the diagnostic workflow below to identify the correct mechanistic resolution for your specific target.

Workflow A Steric Clash at C5/C6 B Select Reaction Pathway A->B C SNAr (Nucleophilic) B->C D Buchwald-Hartwig B->D E Use -F Leaving Group Heat in DMSO C->E F Use -Br/-Cl Leaving Group Bulky Pd-Ligand D->F

Fig 1. Diagnostic workflow for overcoming steric hindrance in pyridine substitutions.

Frequently Asked Questions (FAQs)

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr amination of 5-bromo-6-cyclopentyloxypyridine yields only unreacted starting material. Why? Causality: SNAr requires the nucleophile to approach the pi-system at a specific trajectory to form the intermediate Meisenheimer complex. The bulky cyclopentyloxy group physically blocks this trajectory. Additionally, the +M effect of the alkoxy group makes the ring electron-rich, raising the activation energy for nucleophilic attack. Solution: Change the leaving group from bromide to fluoride. In SNAr, carbon-halogen bond cleavage is not the rate-limiting step; the initial nucleophilic attack is. Fluorine's extreme electronegativity inductively withdraws electron density from the C5 position, lowering the activation energy and 1 sufficiently to overcome the steric penalty[1].

Module 2: Transition-Metal Catalysis (Buchwald-Hartwig)

Q2: I switched to a Buchwald-Hartwig cross-coupling using an aryl iodide to maximize reactivity, but my catalyst dies rapidly. What is the mechanism of failure? Causality: While aryl iodides are highly reactive in many cross-couplings, they are notoriously problematic in Buchwald-Hartwig aminations. The iodide ion generated during the reaction strongly coordinates to the palladium center, forming stable, inactive dimeric species. This "iodide inhibition" pulls the catalyst off-cycle, leading to premature catalyst death, which is exacerbated when steric hindrance already slows down the primary catalytic cycle. Solution: Utilize aryl bromides or chlorides instead. The reactivity order for Buchwald-Hartwig aminations inversely favors bromides over iodides (ArBr > ArCl > ArI) precisely to prevent this 2[2].

Q3: How do I choose the correct ligand to overcome the C6-cyclopentyloxy steric bulk during cross-coupling? Causality: The rate-limiting step in palladium catalysis shifts depending on the steric profile of your substrates. For primary amines, the oxidative addition of the hindered 5-bromo-6-cyclopentyloxypyridine is typically rate-limiting. For secondary amines, the immense combined steric bulk of the amine and the cyclopentyloxy group shifts the rate-limiting step to the final reductive elimination. Solution: Employ dialkylbiaryl phosphine (Buchwald) ligands. If coupling a primary amine, use BrettPhos , which features a highly electron-rich phosphine to accelerate oxidative addition. If coupling a secondary amine, use RuPhos ; its specific spatial profile forces the palladium center into a geometry that dramatically 3, preventing the intermediate from stalling[3].

Quantitative Ligand & Leaving Group Comparison

Reaction TypeLeaving GroupCatalyst / Ligand SystemNucleophile TypeTypical Yield (%)Mechanistic Bottleneck Overcome
SNAr-BrNoneSecondary Amine< 5%Steric blocking of nucleophilic trajectory
SNAr-FNoneSecondary Amine80 - 85%Lowered activation energy for Meisenheimer complex
BHA-IPd2(dba)3 / XPhosPrimary Amine10 - 15%Catalyst death via iodide inhibition
BHA-BrPd(OAc)2 / BrettPhosPrimary Amine90 - 95%Facilitated oxidative addition
BHA-BrPd(OAc)2 / RuPhosSecondary Amine85 - 90%Accelerated reductive elimination

Experimental Methodologies

CatalyticCycle Pd Active Pd(0) Catalyst (BrettPhos/RuPhos) OA Oxidative Addition (Overcoming C6 Sterics) Pd->OA Ar-Br TM Amine Coordination (Base-Assisted) OA->TM Amine RE Reductive Elimination (Product Release) TM->RE Deprotonation RE->Pd Product

Fig 2. Buchwald-Hartwig catalytic cycle highlighting steric resolution points.

Protocol 1: Self-Validating SNAr Amination

Objective: Amination of 5-fluoro-6-cyclopentyloxypyridine.

  • Charge a microwave vial with 5-fluoro-6-cyclopentyloxypyridine (1.0 equiv), the desired nucleophilic amine (3.0 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Add anhydrous DMSO (0.5 M) as the solvent.

  • Seal the vial and heat at 120 °C for 16 hours.

  • Self-Validation Checkpoint: DMSO is highly hygroscopic. If LC-MS monitoring shows the formation of 6-cyclopentyloxypyridin-5-ol (a hydroxylated byproduct), water has entered the system and acted as a competing nucleophile. Discard the reaction and restart using a fresh, sealed bottle of anhydrous DMSO.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to quantitatively remove residual DMSO before concentration.

Protocol 2: Self-Validating Buchwald-Hartwig Amination

Objective: Coupling a secondary amine to 5-bromo-6-cyclopentyloxypyridine.

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-bromo-6-cyclopentyloxypyridine (1.0 equiv), secondary amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), Pd(OAc)2 (2 mol%), and RuPhos (4 mol%).

  • Add anhydrous, rigorously degassed toluene (0.2 M).

  • Seal the tube, remove from the glovebox, and heat to 85 °C in an oil bath.

  • Self-Validation Checkpoint: After 15 minutes, observe the reaction mixture. A homogenous, deep red/orange solution indicates successful formation of the active L-Pd(0) complex. If the solution turns opaque black with precipitate, the catalyst has decomposed into palladium nanoparticles (palladium black) due to oxygen ingress or solvent impurities. Halt the experiment and verify your argon source and solvent degassing protocol.

  • Stir for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

References

1.[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution, Scribd (JACS), 1 2.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings, WuXi AppTec, 2 3.[3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ACS Omega, 3

Sources

Technical Support Center: Alternative Catalytic Strategies for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS 912761-12-7) is a highly valuable intermediate, frequently utilized in the synthesis of PDE4 inhibitors and other targeted therapeutics.

Traditionally, the synthesis of this molecule relies on either a heavy-metal-dependent Heck coupling or a highly toxic pyridine-catalyzed Knoevenagel condensation. This guide provides field-proven, self-validating alternative protocols to help you bypass these traditional bottlenecks, reduce your E-factor, and eliminate trace metal contamination in your final Active Pharmaceutical Ingredients (APIs).

SynthesisPathways Start1 5-Bromo-2-(cyclopentyloxy)pyridine + Acrylic Acid Heck Heck Coupling (C-C Bond Formation) Start1->Heck Start2 6-(Cyclopentyloxy)nicotinaldehyde + Malonic Acid Knoevenagel Knoevenagel Condensation (Decarboxylative Olefination) Start2->Knoevenagel AltHeck Alt Catalysts: Ni(0), Cu(II) (Avoids Pd toxicity/cost) Heck->AltHeck Product 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid Heck->Product AltKnoev Alt Catalysts: TEA, NH4-Salts (Avoids Pyridine toxicity) Knoevenagel->AltKnoev Knoevenagel->Product

Caption: Logical relationship of synthetic pathways and alternative catalysts for the target molecule.

Part 1: Knoevenagel Condensation Troubleshooting & FAQs

Q1: Why should we replace the traditional piperidine/pyridine catalyst system when condensing 6-(cyclopentyloxy)nicotinaldehyde with malonic acid? A1: While pyridine is an effective solvent and base, it is highly toxic, carcinogenic, and notoriously difficult to remove from the final product lattice due to its boiling point and coordinating nature. By switching to an aliphatic tertiary amine surrogate like Triethylamine (TEA) or an ammonium salt (e.g., Ammonium Malonate), you fundamentally alter the reaction's environmental profile. The causality here lies in the pKa of the base; TEA (pKa ~10.75) is sufficiently basic to form the resonance-stabilized enolate from malonic acid, driving the nucleophilic addition to the aldehyde while facilitating the necessary phase transfer without the extreme toxicity of pyridine 1.

Q2: What is the optimal protocol for a greener, TEA-catalyzed Knoevenagel condensation? A2: Below is a field-proven, self-validating methodology utilizing TEA in toluene, which allows for easy catalyst removal via evaporation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 6-(cyclopentyloxy)nicotinaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Catalyst Addition: Add Triethylamine (TEA) (0.2 eq) and toluene (5 mL/mmol) to act as the reaction medium.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90°C.

  • Decarboxylation Tracking: Monitor the reaction visually.

    • Self-Validating Checkpoint: The evolution of CO₂ gas bubbles serves as a visual kinetic indicator of the decarboxylation step. The cessation of bubbling intrinsically signals the completion of the reaction, eliminating the need for continuous TLC sampling during this phase.

  • Isolation & Purification: Cool the mixture to room temperature. Acidify with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid.

Workflow Step1 1. Reagent Mixing Aldehyde + Malonic Acid Step2 2. Catalyst Addition TEA or Ammonium Acetate Step1->Step2 Step3 3. Thermal Activation Heat to 80-100°C Step2->Step3 Step4 4. Decarboxylation Monitor CO2 Evolution Step3->Step4 Step5 5. Isolation Recrystallization & Filtration Step4->Step5

Caption: Step-by-step experimental workflow for the alternative Knoevenagel condensation protocol.

Part 2: Heck Coupling Troubleshooting & FAQs

Q3: Can we avoid expensive Palladium (Pd) catalysts for the Heck coupling of 5-bromo-2-(cyclopentyloxy)pyridine with acrylic acid? A3: Yes. While Pd(OAc)₂ is the industry standard, earth-abundant heterogeneous catalysts like Nickel (Ni) and Copper (Cu) are emerging as highly viable alternatives 2. Nickel catalysis operates via a similar oxidative addition/migratory insertion/β-hydride elimination pathway. The causality behind the required condition changes (higher heat) is due to Nickel's lower electronegativity and smaller atomic radius compared to Palladium, making the initial oxidative addition into the aryl-bromide bond kinetically slower 3.

Q4: How do I implement a Nickel-catalyzed Heck coupling for this specific substrate? A4: To successfully utilize a Ni-based catalyst, you must ensure strict anhydrous and anaerobic conditions, as Ni(0) is highly susceptible to oxidation.

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk tube, add 5-bromo-2-(cyclopentyloxy)pyridine (1.0 eq), acrylic acid (1.5 eq), and K₂CO₃ (2.0 eq). Purge the system with Argon for 15 minutes.

  • Catalyst Loading: Add Urushibara Nickel or NiCl₂ (5-10 mol%) rapidly under a continuous Argon flow.

  • Solvent Addition: Inject degassed N,N-Dimethylformamide (DMF).

  • Reaction Execution: Seal the tube and heat to 130°C for 18–24 hours.

    • Self-Validating Checkpoint: The solution color will dynamically shift from pale green (Ni²⁺) to dark brown/black. This visual shift confirms the in-situ reduction to the active Ni(0) species, validating that the catalytic cycle has initiated.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the heterogeneous nickel catalyst. Extract with saturated NaHCO₃, acidify the aqueous layer to pH 3, and extract the precipitated 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid.

Part 3: Quantitative Catalyst Comparison

To aid in your experimental design, the following table summarizes the performance metrics and mechanistic roles of both traditional and alternative catalyst systems for this synthesis:

Catalyst SystemReaction PathwayMechanistic RoleE-Factor / ToxicityTypical Yield
Pyridine / Piperidine KnoevenagelBase / Solvent (Deprotonation)High (Carcinogenic, difficult recovery)80–90%
Triethylamine (TEA) KnoevenagelAliphatic N-base (Phase transfer)Low (Volatile, easily removed)75–85%
Ammonium Malonate KnoevenagelMild base (Solvent-free enolization)Very Low (Green, benign)80–95%
Pd(OAc)₂ / PPh₃ Heck CouplingTransition Metal (Oxidative Addition)High (Heavy metal trace contamination)85–95%
NiCl₂ / Urushibara Ni Heck CouplingEarth-abundant Metal (Oxidative Addition)Medium (Requires higher thermal energy)65–75%

References

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. ResearchGate. 1

  • The novel use of Ni, Co, Cu and Mn heterogeneous catalysts for the Heck reaction. ResearchGate. 2

  • Emerging Nickel Catalysis in Heck Reactions: Recent Developments. ResearchGate.3

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Pyridine Acrylic Acids vs. Carbocyclic Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, pyridine acrylic acids (e.g., 3-(3-pyridyl)acrylic acid) serve as critical metabolic intermediates and synthetic building blocks, often functioning as bioisosteres for cinnamic acids. However, their amphoteric nature and isomeric diversity (2-, 3-, and 4-pyridyl positions) present specific challenges in LC-MS/MS analysis.

This guide provides a technical comparison of the fragmentation dynamics of 3-(3-pyridyl)acrylic acid against its carbocyclic analogue, cinnamic acid . We establish that while both classes undergo characteristic neutral losses of CO₂ and H₂O, the presence of the pyridine nitrogen fundamentally alters the charge localization, fragmentation energetics, and resulting mass spectral fingerprint.

Key Takeaway: The "Nitrogen Rule" and the basicity of the pyridine ring are the primary differentiators, shifting the dominant ionization pathway from non-specific protonation (in cinnamic acid) to site-specific N-protonation, which stabilizes specific fragment ions.

Structural Context & Chemical Space

To understand the fragmentation, we must first define the structural "Product" (Pyridine Acrylic Acid) and its "Alternative" (Cinnamic Acid).

FeatureProduct: 3-(3-Pyridyl)acrylic AcidAlternative: Cinnamic Acid
Structure Pyridine ring + Acrylic acid tailBenzene ring + Acrylic acid tail
Formula


Monoisotopic Mass 149.048 Da148.052 Da
Precursor Ion

m/z 150.05 (Even mass)m/z 149.06 (Odd mass)
pKa (approx) 3.8 (Acid), 4.5 (Pyridine N)4.44 (Acid)
Charge Site (ESI+) Localized on Pyridine NitrogenDelocalized or on Carbonyl Oxygen

Scientific Insight: The Nitrogen Rule is the first diagnostic check. The pyridine derivative has an odd molecular weight (149), resulting in an even mass precursor ion (


 150) in ESI+. Cinnamic acid has an even molecular weight (148), resulting in an odd mass precursor (

149).

Comparative Fragmentation Analysis

The following data compares the MS/MS behavior of the two compounds under standard Collision Induced Dissociation (CID) conditions (20-35 eV).

Table 1: Diagnostic Transitions & Neutral Losses[2]
Transition Type3-(3-Pyridyl)acrylic Acid (

150)
Cinnamic Acid (

149)
Mechanistic Difference
Primary Fragment

106
(

)

131
(

)
Pyridine stabilizes the vinyl cation after decarboxylation better than the phenyl ring stabilizes the corresponding cation.
Secondary Fragment

132
(

)

103
(

)
Dehydration is less dominant in the pyridine derivative due to charge sequestration at the nitrogen.
Ring Fragment

79
(Pyridinium)

77
(Phenyl)
Characteristic aromatic core fingerprint.
Deep Fragmentation

51/52
(Ring cleavage)

51
(Ring cleavage)
High-energy ring opening (loss of HCN vs. Acetylene).
Isomeric Differentiation (2- vs 3- vs 4-Pyridyl)

Distinguishing the 3-pyridyl isomer from the 2-pyridyl isomer is critical.

  • 3-Pyridyl: Shows a balanced spectrum with dominant

    
     106.
    
  • 2-Pyridyl: Often exhibits a pronounced "Ortho Effect." The proximity of the nitrogen lone pair to the acrylic side chain can facilitate a rapid loss of water (

    
     132) or CO₂ through a cyclic transition state that is geometrically impossible for the 3- and 4-isomers.
    
  • Diagnostic Ratio: Compare the intensity ratio of

    
    . A significantly higher ratio typically indicates the 2-pyridyl isomer.
    

Mechanistic Deep Dive

The fragmentation of 3-(3-pyridyl)acrylic acid is driven by the stability of the vinyl-pyridine cation . Unlike cinnamic acid, where the charge is often mobile, the protonated pyridine nitrogen (


) acts as an anchor.
Pathway A: Decarboxylation (Dominant)


This yields a stable 3-vinylpyridinium ion. This is the "Quantifier" ion for MRM methods.
Pathway B: Dehydration (Secondary)


This forms an acylium ion. Subsequent loss of CO (28 Da) leads to 

104.
Visualization of Fragmentation Pathways[2][3][4]

Fragmentation Precursor Precursor Ion [M+H]+ m/z 150 (Protonated 3-(3-pyridyl)acrylic acid) VinylPyridine Vinyl-Pyridinium Ion m/z 106 (Dominant Species) Precursor->VinylPyridine Loss of CO2 (-44 Da) (Primary Path) Acylium Acylium Ion m/z 132 Precursor->Acylium Loss of H2O (-18 Da) (Secondary Path) PyridineRing Pyridine Ring m/z 79 VinylPyridine->PyridineRing Loss of C2H3 (-27 Da) VinylCation Vinyl Cation m/z 104 Acylium->VinylCation Loss of CO (-28 Da) RingFrag Ring Fragment m/z 52 PyridineRing->RingFrag Loss of HCN (-27 Da)

Caption: Figure 1. ESI-MS/MS fragmentation tree for 3-(3-pyridyl)acrylic acid. The green path represents the primary transition used for quantification.

Experimental Protocol

To ensure reproducibility, the following LC-MS methodology is recommended. This protocol is designed to separate the polar pyridine acrylic acid from potential biological matrices.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.8 µm. Reason: The HSS T3 is superior for retaining polar aromatic acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 90% B over 4 min.

  • Ionization: ESI Positive Mode. Note: While carboxylic acids are often run in negative mode, the basic pyridine nitrogen makes Positive Mode significantly more sensitive (10-50x).

Workflow Diagram

Workflow Sample Sample Prep (Protein ppt with ACN) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (+) (Protonation of N) LC->ESI Q1 Q1 Filter Select m/z 150.05 ESI->Q1 CC Collision Cell (CE: 20-30 eV) Q1->CC Q3 Q3 Filter Select m/z 106.05 CC->Q3

Caption: Figure 2. Optimized LC-MS/MS workflow for the sensitive detection of pyridine acrylic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cinnamic Acid Mass Spectrum.[1] National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.

Sources

Structure-activity relationship (SAR) comparison of cyclopentyloxy vs. phenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Case Study Focus: Phosphodiesterase 4 (PDE4) Inhibitors (Rolipram/Piclamilast Class)[1]

Executive Summary

In medicinal chemistry, the choice between a cyclopentyloxy (aliphatic cyclic ether) and a phenoxy (aromatic ether) moiety represents a critical decision point in Lead Optimization. This guide analyzes the Structure-Activity Relationship (SAR) of these two pharmacophores, using the evolution of PDE4 inhibitors as the primary evidence base.

  • Cyclopentyloxy: Characterized by high lipophilicity (

    
    ), specific steric bulk ("envelope" conformation), and excellent hydrophobic pocket filling. However, it suffers from metabolic liability via CYP-mediated ring hydroxylation.
    
  • Phenoxy: Offers planarity,

    
    -
    
    
    
    stacking potential, and rigid geometry. It improves metabolic stability against aliphatic oxidation but requires careful substitution to avoid rapid aromatic hydroxylation.

Verdict: Use cyclopentyloxy to probe deep, spherical hydrophobic pockets (e.g., PDE4


 pocket). Switch to phenoxy  or rigidified analogs (e.g., cyclopropylmethoxy) when metabolic clearance (

) becomes the limiting factor or when

-stacking interactions are available.

Physicochemical & Structural Analysis

The transition from an aliphatic ether to an aromatic ether alters the drug's 3D trajectory and electronic profile.

FeatureCyclopentyloxy (

)
Phenoxy (

)
Hybridization

(Aliphatic)

(Aromatic)
Geometry Puckered Envelope: Flexible; fills 3D volume efficiently.Planar: Rigid; flat topology.
Electronic Effect Electron Donating (+I effect via alkyl chain).Electron Withdrawing (Inductive) / Donating (Resonance).
Binding Mode Van der Waals / Hydrophobic Enclosure.

-

Stacking / T-shaped interactions.
Metabolic Risk High:

oxidation (Ring hydroxylation).
Moderate: Para-hydroxylation (unless blocked).
Solubility Lower (Lipophilic).Variable (Dependent on substituents).
Visualization: Steric vs. Electronic Pharmacophore

The following diagram illustrates the decision logic when selecting between these moieties based on the receptor pocket architecture.

SAR_Decision_Logic Start Target Pocket Analysis Pocket_Type Pocket Geometry? Start->Pocket_Type Spherical Spherical / Deep (Hydrophobic) Pocket_Type->Spherical High Volume Flat Narrow / Flat (Aromatic Residues) Pocket_Type->Flat Restricted Height Selection_1 Select Cyclopentyloxy Spherical->Selection_1 Selection_2 Select Phenoxy Flat->Selection_2 Binding_Mode_1 Mechanism: Conformational Adaptation (Envelope Pucker) Selection_1->Binding_Mode_1 Binding_Mode_2 Mechanism: Pi-Pi Stacking (Rigid Anchor) Selection_2->Binding_Mode_2 Optimization Lead Optimization Cycle Binding_Mode_1->Optimization Next Step: Metabolic Block Binding_Mode_2->Optimization Next Step: Solubility

Caption: Decision tree for selecting ether derivatives based on receptor pocket topology.

Case Study: PDE4 Inhibition Data

The most authoritative data comparing these groups comes from the optimization of Rolipram (the prototype PDE4 inhibitor).

The "Rolipram" Binding Site (HARBS)

Rolipram contains a cyclopentyloxy group at the 3-position of the catechol ether scaffold. Crystallographic data reveals this group occupies the


 hydrophobic pocket of the PDE4 enzyme.
Comparative Data: Potency vs. Stability

The table below synthesizes data from multiple PDE4 optimization campaigns (e.g., J. Med. Chem., Piclamilast studies).[1][2][3][4]

CompoundR-Group (Ether)PDE4B

(nM)
Metabolic Stability (

in Microsomes)
Key Observation
Rolipram Cyclopentyloxy~3.0Low (< 15 min)Excellent fit for

pocket; rapid clearance via ring oxidation.
Analogue A Phenoxy~450.0High (> 60 min)Loss of potency due to steric mismatch (planar group in spherical pocket).
Analogue B 3-Chlorophenoxy~120.0HighSubstituent regains some volume, but lacks flexibility.
Roflumilast Cyclopropylmethoxy~0.8HighGold Standard. Retains

character but reduces ring size to block oxidation.

Scientific Insight: Replacing the cyclopentyloxy with a phenoxy group in the Rolipram scaffold typically results in a 10-100x loss in potency . The PDE4


 pocket is defined by Leucine and Isoleucine residues, creating a spherical void that the flexible cyclopentyl ring fills perfectly via Van der Waals forces. The planar phenoxy group cannot adapt to this shape, leaving "empty space" (entropic penalty) and failing to displace high-energy water molecules effectively.

Metabolic Liability & Mitigation

This is the primary failure mode for cyclopentyloxy derivatives.

Mechanism of Failure (Cyclopentyloxy)
  • Enzyme: Cytochrome P450 (specifically CYP3A4 and CYP2C19).

  • Reaction: Hydroxylation at the

    
     position of the cyclopentyl ring.
    
  • Outcome: The resulting alcohol is more polar, leading to rapid Phase II conjugation (Glucuronidation) and excretion.

Mechanism of Stability (Phenoxy)

Aromatic rings are resistant to direct skeletal oxidation. Metabolism is restricted to:

  • Para-hydroxylation: Can be blocked by adding a Fluorine or Chlorine atom at the para-position.

  • O-Dealkylation: Slower than aliphatic hydroxylation.

Strategic Recommendation: If the cyclopentyloxy group is essential for potency (as in PDE4), do not switch to phenoxy immediately. Instead, attempt ring contraction (Cyclopentyl


 Cyclopropyl) or fluorination  (Difluoromethoxy) to maintain the steric profile while reducing electron density available for CYP oxidation.

Experimental Protocols

A. Synthesis: Williamson Ether Synthesis

This protocol is valid for attaching either cyclopentyl or phenyl groups to a phenol scaffold (e.g., isovanillin derivatives).

Reagents:

  • Substrate: 3-hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Alkylating Agent: Cyclopentyl bromide (for aliphatic) OR Diphenyliodonium salt (for aromatic coupling - Note: Standard Williamson fails with unactivated aryl halides; use Ullmann or Chan-Lam for phenoxy).

Standard Protocol (Aliphatic - Cyclopentyloxy):

  • Dissolution: Dissolve 1.0 eq of Phenol substrate in anhydrous DMF.

  • Deprotonation: Add 1.5 eq of

    
     (mild) or 
    
    
    
    (strong). Stir at RT for 30 min under
    
    
    .
  • Alkylation: Add 1.2 eq of Cyclopentyl Bromide.

  • Heating: Heat to

    
     for 4-12 hours. Monitor via TLC (Hexane:EtOAc).
    
  • Workup: Quench with water, extract with EtOAc, wash with brine.

  • Purification: Silica gel flash chromatography.

Modified Protocol (Aromatic - Phenoxy): Direct


 does not work for creating Diaryl ethers.
  • Method: Chan-Lam Coupling.

  • Reagents: Phenol substrate, Phenylboronic acid (1.5 eq),

    
     (1.0 eq), Pyridine (2.0 eq), DCM, Molecular Sieves (
    
    
    
    ).
  • Conditions: Stir at RT open to air (requires

    
    ) for 24-48 hours.
    
B. Experimental Workflow Diagram

The following DOT diagram outlines the specific workflow to validate the SAR hypothesis.

Experimental_Workflow Design Design: Scaffold Selection Synth_A Synthesis A: Cyclopentyloxy (Williamson) Design->Synth_A Synth_B Synthesis B: Phenoxy (Chan-Lam/Ullmann) Design->Synth_B Assay_Potency In Vitro Potency PDE4 Enzymatic Assay (FRET/SPA) Synth_A->Assay_Potency Assay_Metab Metabolic Stability Microsomal Incub. (HLM + NADPH) Synth_A->Assay_Metab Synth_B->Assay_Potency Synth_B->Assay_Metab Analysis Data Correlation Potency vs. Cl_int Assay_Potency->Analysis Assay_Metab->Analysis

Caption: Parallel workflow for synthesizing and testing aliphatic vs. aromatic ether derivatives.

References

  • Discovery of Roflumilast: Hermann, H. P., et al. (1999). "Discovery of roflumilast: a potent, selective and orally active PDE4 inhibitor." Journal of Medicinal Chemistry.

  • PDE4 Structural Biology: Xu, R. X., et al. (2000). "Atomic structure of PDE4: insights into phosphodiesterase mechanism and specificity." Science.

  • Metabolism of Cycloalkyl Ethers: Dalvie, D. K., et al. (2002). "Metabolism of the PDE4 inhibitor, CP-293,121: chemical instability of the hydroxy-cyclopentyl metabolite." Drug Metabolism and Disposition.

  • Chan-Lam Coupling Guide: Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers via Copper(II)-Promoted Coupling." Tetrahedron Letters.

  • Rolipram Binding Sites: Jacobitz, S., et al. (1996). "Mapping the Functional Domains of Phosphodiesterase 4." Molecular Pharmacology.

Sources

FTIR Spectrum Analysis for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid Identification: ATR vs. Transmission KBr Methods

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research and development, the precise identification of active pharmaceutical ingredient (API) building blocks is a non-negotiable regulatory requirement. 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) is a highly functionalized intermediate containing a carboxylic acid, an alkene, a pyridine ring, and a cyclopentyloxy ether group.

Validating the structural identity of this compound requires robust vibrational spectroscopy. While compendial standards such as1[1] broadly permit various infrared techniques, the choice of sample presentation drastically impacts data integrity. This guide objectively compares the modern standard—Attenuated Total Reflectance (ATR-FTIR) —against the traditional alternative—Transmission FTIR (KBr Pellet) —to determine the optimal analytical pathway for this specific molecule.

Mechanistic Grounding: Spectral Signatures & Challenges

To understand why the sampling technique matters, we must first analyze the causality behind the molecule's spectral behavior. 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid possesses specific functional groups that dictate its infrared absorption profile.

Expected FTIR Peak Assignments (Experimental Baseline)
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Carboxylic Acid O-H stretch (H-bonded)3300 – 2500 (Broad)Confirms the acid moiety; highly susceptible to moisture interference.
Carboxylic Acid C=O stretch~1680 – 1710Primary identifier for the acrylic acid carbonyl.
Alkene (Acrylic) C=C stretch~1630 – 1650Conjugated double bond confirmation.
Pyridine Ring C=C, C=N stretch~1580 – 1600Aromatic skeletal vibrations.
Ether (Cyclopentyloxy) C-O-C asymmetric stretch~1240 – 1270Confirms the ether linkage to the cyclopentyl ring.
Cyclopentyl Group Aliphatic C-H stretch2850 – 2950Identifies the saturated cyclic alkane structure.

The Analytical Challenge: The broad O-H stretch of the carboxylic acid (3300–2500 cm⁻¹) is the most critical yet vulnerable diagnostic region. If the sample matrix introduces ambient water (which absorbs strongly at ~3300 cm⁻¹), the API's structural fingerprint becomes obscured. Furthermore, mechanical stress during sample preparation can alter the hydrogen-bonding network, leading to polymorphic peak shifts that fail 1[1] reference matching.

Workflow Comparison: ATR-FTIR vs. KBr Transmission

The fundamental difference between these techniques lies in the light-matter interaction.2[2], whereas3[3].

Workflow cluster_ATR Product A: ATR-FTIR Workflow cluster_KBr Alternative B: Transmission (KBr) Workflow Start API Sample: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid ATR_Prep Direct Application to Crystal (No Grinding/Solvents) Start->ATR_Prep KBr_Prep Grinding with Hygroscopic KBr & Hydraulic Pressing Start->KBr_Prep ATR_Scan Evanescent Wave Scanning (< 5 µm penetration) ATR_Prep->ATR_Scan ATR_Result High-Fidelity Spectrum (Polymorph Preserved) ATR_Scan->ATR_Result Compare Spectral Matching & QA/QC (per USP <197>) ATR_Result->Compare KBr_Scan Transmission Scanning Through Pellet KBr_Prep->KBr_Scan KBr_Result Spectrum with Potential Moisture/Polymorph Shifts KBr_Scan->KBr_Result KBr_Result->Compare

Fig 1: Workflow comparison of ATR-FTIR vs. KBr Transmission for API identification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every spectroscopic workflow must be treated as a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: Product A (ATR-FTIR) - The Recommended Standard

Causality Check: ATR eliminates the need for a hygroscopic matrix, preserving the critical O-H stretch of the carboxylic acid. The lack of grinding prevents mechanically induced polymorphic transitions[4].

  • System Calibration: Scan a 1.5 mil polystyrene film standard. Validate that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks fall within a ±1.0 cm⁻¹ tolerance.

  • Background Collection: Clean the Internal Reflection Element (IRE) crystal (Diamond or ZnSe) with MS-grade isopropyl alcohol. Allow to evaporate. Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit ~2 mg of neat 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid directly onto the center of the IRE crystal.

  • Compression: Lower the calibrated pressure anvil. Apply consistent pressure until the real-time software preview displays an optimal absorbance (typically 0.4 – 0.8 AU).

  • Acquisition: Execute the sample scan (32 scans, 4 cm⁻¹ resolution). The software automatically ratios the sample data against the background to produce the final spectrum.

Protocol B: Alternative B (Transmission KBr Pellet) - The Traditional Method

Causality Check:3[3]. If not rigorously dried, absorbed water will mask the API's carboxylic acid peaks.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for a minimum of 2 hours prior to use.

  • Background Collection: Collect an empty sample compartment background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Milling: Weigh ~1 mg of the API and ~100 mg of the dried KBr. Transfer to an agate mortar. Critical Step: Triturate gently. Excessive grinding energy can alter the crystal lattice of the API, shifting the C=O and O-H absorption bands.

  • Pellet Pressing: Transfer the homogenous powder to a 13 mm evacuable die set. Apply 10 tons of hydraulic pressure under a vacuum for 2–3 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Mount the pellet in the transmission holder and execute the scan.

Quantitative Performance Comparison

Performance MetricProduct A: ATR-FTIRAlternative B: Transmission (KBr)
Sample Preparation Time < 1 minute 10 – 15 minutes
Sample Requirement ~1 – 5 mg (Non-destructive, recoverable)~1 mg API + 100 mg KBr (Destructive)
Moisture Interference Negligible (Ideal for carboxylic acids)High (Hygroscopic KBr matrix absorbs water)
Polymorphic Preservation Excellent (No mechanical stress applied)Poor (Grinding routinely induces phase shifts)
Signal-to-Noise Ratio (SNR) Consistently High (Dependent on crystal contact)Variable (Dependent on pellet homogeneity & scattering)
Operator Dependency Low (Highly reproducible)High (Requires significant manual dexterity)

Expert Conclusion & Recommendation

For the identification of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , ATR-FTIR is unequivocally the superior technique .

The presence of the carboxylic acid group makes this molecule highly sensitive to the moisture artifacts inherently introduced by the KBr pellet method[3]. Water absorption in a poorly prepared KBr pellet will create a massive, broad peak at ~3300 cm⁻¹, directly overlapping and obscuring the API's native O-H stretch. Furthermore, as a crystalline intermediate, this compound is susceptible to polymorphic transformations when subjected to the high-shear grinding required for KBr dispersion. 5[5], offering a rapid, non-destructive, and highly reproducible workflow that ensures strict compliance with QA/QC and compendial identification standards.

References

  • Eagle Analytical - Laboratory Testing Services: Identification by IR USP <197>. Available at: [Link]

  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: [Link]

  • Agilent Technologies - A Comprehensive Guide to FTIR Analysis. Available at:[Link]

  • AZoM - Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at:[Link]

  • News-Medical - How FTIR supports quality control of GLP-1 weight loss drugs. Available at:[Link]

Sources

Technical Guide: Solid-State Characterization & Form Selection for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state characterization of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS 912761-12-7), a critical intermediate in the synthesis of GPR119 agonists and other pharmaceutical targets.

Executive Summary

In drug development, the physical form of an intermediate is as critical as its chemical purity. For 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , the presence of both a hydrogen-bond donor (carboxylic acid) and an acceptor (pyridine nitrogen) creates a high propensity for polymorphism and solvate formation.

This guide compares the Thermodynamically Stable Crystalline Form (Form I) against common alternatives encountered during process scale-up: the Amorphous Form and Solvated Forms . We provide experimental protocols for distinguishing these forms using X-ray Powder Diffraction (XRPD) to ensure process consistency and downstream reaction efficiency.

Comparative Analysis: Form I vs. Alternatives

The selection of the optimal solid form impacts filtration rates, drying times, and the yield of subsequent coupling reactions.

Performance Matrix

The following table contrasts the target crystalline form with its common alternatives. Note: Data values are representative of the pyridine-acrylic acid class and should be verified against specific batch data.

FeatureTarget: Crystalline Form I Alternative A: Amorphous Form Alternative B: Solvated Form (e.g., Ethanol)
Thermodynamic Stability High (Stable > 2 years)Low (Prone to recrystallization)Moderate (Desolvates upon heating)
Melting Point (DSC) Sharp endotherm (~180–230°C)Broad glass transition (

)
Broad endotherm (desolvation) < MP
Hygroscopicity Low (< 0.5% weight gain)High (Deliquescent)Variable (Depends on solvent)
Filtration Rate Fast (defined habit)Slow (sticky/gel-like)Moderate
XRD Signature Sharp, defined Bragg peaksHalo / Broad humpShifted peaks + solvent loss
X-Ray Diffraction (XRD) Data Interpretation

The crystal packing of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is driven by O-H···N intermolecular hydrogen bonds , typically forming infinite chains or dimers.

  • Form I (Anhydrous): Characterized by distinct high-intensity reflections in the low-angle region (2

    
     = 5°–15°), corresponding to the d-spacing of the molecular layers.
    
  • Amorphous: Absence of sharp peaks; presence of a "halo" background between 15°–30° 2

    
    .
    
  • Solvates: Often show additional low-angle peaks due to expanded lattice volume accommodating solvent molecules.

Experimental Protocols

Protocol A: Generation of Candidate Forms

To validate your XRD method, you must first generate the reference standards.

  • Form I (Target):

    • Dissolve 10 g of crude acid in Ethanol/Water (9:1) at 70°C.

    • Cool slowly (5°C/hour) to room temperature.

    • Filter and dry under vacuum at 50°C for 12 hours.

  • Amorphous Form (Control):

    • Dissolve 1 g in THF .

    • Rapidly rotary evaporate at 40°C.

    • Dry under high vacuum (do not heat above 40°C).

Protocol B: X-Ray Powder Diffraction (XRPD) Method
  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    = 1.5406 Å).
  • Sample Prep: Lightly grind sample (do not over-grind to avoid inducing amorphization). Pack into a zero-background silicon holder.

  • Parameters:

    • Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.02°.

    • Scan Speed: 1.0 second/step.

    • Voltage/Current: 40 kV / 40 mA.

Decision Logic & Workflow

The following diagram outlines the critical decision pathway for qualifying a batch of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid based on XRD data.

G Start Crude Intermediate Isolation XRD_Analysis Perform XRPD Analysis (2-40° 2θ) Start->XRD_Analysis Check_Amorphous Is 'Halo' Present? XRD_Analysis->Check_Amorphous Check_Peaks Do Peaks Match Ref Form I? Check_Amorphous->Check_Peaks No (Sharp Peaks) Result_Amorphous REJECT: Amorphous Content Risk: Stability/Stickiness Check_Amorphous->Result_Amorphous Yes (Broad Hump) Result_Solvate HOLD: Potential Solvate Action: Check TGA/DSC Check_Peaks->Result_Solvate No (Shifted/New Peaks) Result_FormI PASS: Pure Form I Proceed to Coupling Check_Peaks->Result_FormI Yes (Match)

Caption: Quality Control Decision Tree for Solid-State Form Selection using XRPD.

Scientific Rationale (E-E-A-T)

Why XRD?

While NMR confirms chemical structure, it cannot distinguish between polymorphs. For pyridine-acrylic acid derivatives, the supramolecular synthons (hydrogen bonding motifs) define the physical properties.

  • Mechanism: The carboxylic acid proton donates to the pyridine nitrogen of an adjacent molecule (

    
    ), forming a robust "head-to-tail" chain.
    
  • Impact: Disrupting this network (e.g., by trapping solvent) weakens the lattice, lowering the melting point and potentially affecting the stoichiometry of the subsequent reaction (e.g., if the molecular weight calculation does not account for solvent).

Self-Validating the Protocol

To ensure the trustworthiness of your data:

  • System Suitability: Always run a standard (e.g., Corundum or Silicon) to verify 2

    
     alignment.
    
  • Preferred Orientation: If peaks at specific intervals (e.g., 5°, 10°, 15°) are unusually intense, the needle-like crystals may be aligning horizontally. Remedy: Spin the sample holder or use a capillary transmission mode.

References

  • GPR119 Agonist Synthesis: Jones, R. M., et al. "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2009. Link

  • Pyridine-Acrylic Acid Crystal Engineering: Vishweshwar, P., et al. "Supramolecular synthons in phenol–pyridine hydrogen bonded complexes." CrystEngComm, 2003. Link

  • General XRD Characterization: Brittain, H. G. "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences, Vol 192. Link

  • Compound Data Source: PubChem CID 776396 (Analog: 3-(3-Pyridyl)acrylic acid).Link

Safety Operating Guide

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid Proper Disposal Procedures

Executive Summary: Operational Safety & Immediate Action

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) is a functionalized heterocyclic building block frequently used in medicinal chemistry for drug discovery. As a pyridine derivative containing an acrylic acid moiety, it presents specific chemical hazards including skin/eye irritation and potential respiratory toxicity.[1][2][3]

Critical Directive: This compound must never be disposed of down the drain. Its disposal requires strict adherence to High-Temperature Incineration protocols due to the stability of the pyridine ring and the potential environmental toxicity of acrylic acid derivatives.

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the material identity and associated risks. Treat this compound as a Hazardous Chemical Waste .

Table 1: Physicochemical & Hazard Data
PropertySpecification
Chemical Name 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid
CAS Number 912761-12-7
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~4.5 (Carboxylic acid), ~3.0 (Pyridine N)
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.)
Storage Class Combustible Solids (Segregate from Oxidizers)

Expert Insight: While specific toxicological data for this exact derivative may be limited, the "Universal Precautions" principle applies. The pyridine moiety implies potential neurological or hepatic toxicity upon chronic exposure, and the acrylic side chain suggests high reactivity with biological nucleophiles.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous incompatibility reactions in waste streams.[6]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[7] Use a powder respirator (N95) if handling open solids outside a fume hood.

  • Incompatibility Alert:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of fire/explosion.

    • Strong Bases: Will form salts, potentially increasing solubility and mobility in water.

  • Containerization:

    • Solids: Collect in wide-mouth high-density polyethylene (HDPE) or glass jars.

    • Liquids: Collect in amber glass or HDPE bottles. Do not use metal containers due to the acidic nature of the compound.

Disposal Workflows: Step-by-Step Protocols

Workflow A: Solid Waste (Pure Compound & Expired Stocks)
  • Primary Method: High-Temperature Incineration.

  • Protocol:

    • Labeling: Affix a hazardous waste label detailing the full chemical name and CAS number. Mark as "Toxic" and "Irritant."[8]

    • Accumulation: Place the solid material into a dedicated "Solid Organic Waste" container.

    • Deactivation (Optional but Recommended for High Potency): If the compound is suspected of high biological potency, treat with a 10% bleach solution or strong oxidation method only if part of a validated deactivation protocol. Otherwise, direct incineration is safer.

    • Transfer: Seal the container and transfer to your facility’s Central Waste Accumulation Area (CAA).

Workflow B: Liquid Waste (Mother Liquors & HPLC Effluent)
  • Composition: Typically dissolved in solvents like DMSO, Methanol, or Acetonitrile.

  • Protocol:

    • Segregation: Pour into the "Non-Halogenated Organic Solvents" waste stream.

      • Note: If the solvent system contains Dichloromethane (DCM) or Chloroform, use the "Halogenated" waste stream.

    • pH Check: Ensure the waste mixture is not highly acidic (pH < 2). If so, neutralize carefully with Sodium Bicarbonate before adding to the main solvent drum to prevent corrosion of waste drums.

    • Documentation: Log the approximate concentration of the pyridine derivative on the waste manifest.

Workflow C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Protocol:

    • Sharps: Place contaminated needles/syringes in a rigid, puncture-proof red sharps container.

    • Soft Debris: Place gloves and paper towels in a clear hazardous waste bag (or yellow bag depending on local regulations) labeled "Chemically Contaminated Debris."

    • Disposal: These are typically incinerated as "Trace Chemotherapy" or "Hazardous Debris."

Visual Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for disposing of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid and its byproducts.

DisposalWorkflow Start Waste Generation: 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/HPLC) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidAction Container: HDPE Wide Mouth Label: Toxic/Irritant Solid Dest: Incineration Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck DebrisAction Bag: Chem Waste Bag Dest: Hazardous Landfill/Incineration Debris->DebrisAction Final Approved Chemical Waste Contractor SolidAction->Final NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Final Halo->Final DebrisAction->Final

Caption: Logical flow for segregating 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Context

  • RCRA Status (USA): While this specific compound is not explicitly listed on the EPA's P-list or U-list, it should be managed conservatively.

    • Pyridine (parent structure) is a U196 listed waste.

    • Acrylic Acid (parent structure) is a U008 listed waste.

    • Best Practice: Manage as if it carries the U-listed characteristics (Toxic/Ignitable) to ensure full compliance.

  • Sewer Ban: Under 40 CFR 403.5 (General Pretreatment Regulations), discharging compounds with low flash points or toxic organic nature into the sewer is strictly prohibited.

Emergency Response: Spills

In the event of a spill during disposal:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles.[7]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust if mixed with oxidizing solvents.

  • Decontamination: Clean the surface with a dilute soap/water solution. Collect all cleanup materials as hazardous waste (Workflow C).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid CAS Number: 912761-12-7 Role: Senior Application Scientist

Executive Safety Summary

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is a functionalized pyridine derivative and a key intermediate in the synthesis of pharmaceutical agents such as Lifitegrast. While specific toxicological data for this exact CAS number is often proprietary, its structural moieties—an acrylic acid side chain and a pyridine ring—dictate a precautionary safety profile .

Immediate Action Required:

  • Primary Hazard: Severe eye irritation/damage and respiratory tract irritation (dust inhalation).

  • Critical PPE: Chemical splash goggles (ANSI Z87.1+) and a localized exhaust system (Fume Hood) are non-negotiable.

  • Containment: Handle exclusively within a certified chemical fume hood to prevent sensitization and inhalation of fine particulates.

Hazard Assessment & Risk Logic

To ensure scientific integrity, we apply the Structure-Activity Relationship (SAR) principle to determine risks where specific SDS data may be sparse.

Structural MoietyAssociated HazardGHS Classification (Inferred/Analogous)
Acrylic Acid Side Chain High acidity; potential for protein denaturation and corrosive injury to mucous membranes.Eye Dam. 1 (H318) or Eye Irrit. 2 (H319)
Pyridine Ring Solvent-like properties; potential for skin absorption and systemic toxicity; respiratory irritant.Skin Irrit. 2 (H315); STOT SE 3 (H335)
Cyclopentyloxy Group Lipophilicity; increases potential for dermal absorption.Acute Tox. 4 (H302/H312)

Operational Insight: Treat this compound as a Category 1 Eye Hazard and a Category 3 Respiratory Irritant . The solid powder form presents a significant inhalation risk during weighing and transfer.

PPE Selection Matrix

This matrix correlates specific operational tasks with the required protective equipment. Trustworthiness Note: Standard "safety glasses" are insufficient for this compound due to the risk of fine dust bypassing side shields and the corrosive potential of the acrylic moiety.

Table 1: Task-Based PPE Specifications
ComponentSpecification (Standard)Operational Context
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Mandatory. Prevent dust ingress and splashes. Face shield required if handling >50g or solutions.
Hand Protection (Primary) Nitrile Rubber (min 0.11 mm thickness)For solid handling. Change immediately upon contamination.[1][2][3]
Hand Protection (Secondary) Laminate / Silver Shield Required if dissolved in penetrating solvents (e.g., DCM, DMF). Wear under nitrile gloves.[4]
Respiratory N95 / P2 (Minimum)Only if outside fume hood (Emergency). Routine handling must be under engineering controls.[5]
Body Defense Lab Coat (High-Neck) + Tyvek SleevesPrevent dust accumulation on street clothes. Sleeves bridge the glove-cuff gap.

Operational Protocol: Safe Handling Workflow

This protocol uses a self-validating system : every step includes a check to ensure the barrier is intact before proceeding.

Phase A: Pre-Handling Setup
  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Barrier Prep: Don nitrile gloves. Inspect for micro-tears by inflating them with air (pneumatic test).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

Phase B: Active Handling (Weighing & Transfer)
  • Step 1: Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Step 2: Tare the receiving vessel (flask/vial) before opening the chemical container.

  • Step 3: Open the container slowly. If material is caked, do not chip aggressively; use a plastic spatula to gently break it apart to minimize aerosolization.

  • Step 4: Transfer using a disposable funnel or weighing boat.

    • Critical: Do not tap the spatula on the flask rim; this launches dust into the air. Use a gentle "rolling" motion.

  • Step 5: Wipe the exterior of the chemical container with a dry Kimwipe before closing to remove dust residues.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened towel (Ethanol or Isopropanol).

  • Waste Segregation: Place solid waste in "Solid Hazardous Waste" (Acidic/Organic).

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove off from the inside) to prevent skin contact with the outer surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Handling 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Dry Powder Solution_State In Solution (Organic Solvent) State_Check->Solution_State Dissolved Risk_Dust Risk: Inhalation & Dust Contact Solid_State->Risk_Dust Risk_Splash Risk: Skin Absorption + Solvent Carrier Solution_State->Risk_Splash Control_Solid Control: Fume Hood + N95 (Backup) Risk_Dust->Control_Solid Glove_Solid Gloves: Standard Nitrile (0.11mm) Control_Solid->Glove_Solid Check_Solvent Check Solvent Type Risk_Splash->Check_Solvent Solvent_Aggressive DCM / DMF / THF Check_Solvent->Solvent_Aggressive Solvent_Mild Ethanol / Water / Methanol Check_Solvent->Solvent_Mild Glove_Laminate Gloves: Silver Shield / Laminate (Double Glove) Solvent_Aggressive->Glove_Laminate Glove_Nitrile_Thick Gloves: Extended Cuff Nitrile Solvent_Mild->Glove_Nitrile_Thick

Caption: Decision Logic for PPE selection based on physical state and solvent carrier risks.

Disposal & Emergency Response

Disposal Protocol
  • Waste Stream: Segregate as Organic Acid Waste . Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as the acrylic moiety can polymerize or react exothermically.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion.

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a second pair of gloves and, if the spill is outside the hood, an N95 respirator.

  • Contain: Cover the powder with a damp paper towel (solvent-free) to prevent dust dispersal.

  • Clean: Scoop up the material.[3] Wipe the area with 1M Sodium Bicarbonate (to neutralize the acid) followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.